molecular formula C11H10N2O B1415361 6-(2-methylphenyl)pyridazin-3(2H)-one CAS No. 1105194-00-0

6-(2-methylphenyl)pyridazin-3(2H)-one

Katalognummer: B1415361
CAS-Nummer: 1105194-00-0
Molekulargewicht: 186.21 g/mol
InChI-Schlüssel: GGEYYRLJDZNPQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-(2-methylphenyl)pyridazin-3(2H)-one (CAS 1105194-00-0) is a chemical compound supplied for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities . Recent scientific literature highlights significant research interest in pyridazinone derivatives for their potential as vasodilators and anticancer agents . Studies show that novel pyridazin-3-one derivatives can exhibit potent vasorelaxant activity by mechanisms that may include enhancing eNOS mRNA expression and increasing nitric oxide levels in vascular tissue . Furthermore, the pyridazinone core is a key structural element in the design of targeted chemotherapeutic agents, with derivatives acting as inhibitors for various kinase targets involved in cancer cell proliferation and survival . As a building block, 6-(2-methylphenyl)pyridazin-3(2H)-one provides researchers a versatile intermediate for further chemical functionalization. Exploration of its specific mechanism of action and therapeutic potential is an active area of investigation in drug discovery.

Eigenschaften

IUPAC Name

3-(2-methylphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8-4-2-3-5-9(8)10-6-7-11(14)13-12-10/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEYYRLJDZNPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201287312
Record name 6-(2-Methylphenyl)-3(2H)-pyridazinone
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105194-00-0
Record name 6-(2-Methylphenyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Methylphenyl)-3(2H)-pyridazinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Mechanistic Paradigm of 6-(2-methylphenyl)pyridazin-3(2H)-one in vitro: Targeting the Peripheral Anionic Site of Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & In Vitro Protocol Guide

Executive Summary

The structural architecture of Acetylcholinesterase (AChE) presents a unique challenge and opportunity in neurodegenerative drug design. While traditional Alzheimer's Disease (AD) therapeutics target the Catalytic Active Site (CAS) to prevent acetylcholine hydrolysis, modern drug discovery emphasizes dual-site inhibitors. This whitepaper dissects the in vitro mechanism of action of 6-(2-methylphenyl)pyridazin-3(2H)-one (CAS 1105194-00-0), a privileged pharmacophore that acts as a highly specific Peripheral Anionic Site (PAS) binder. By bridging this scaffold with CAS-targeting moieties, researchers can engineer potent, mixed-type AChE inhibitors capable of both restoring cholinergic transmission and impeding AChE-induced amyloid-beta aggregation[1].

Pharmacological Context: The Pyridazin-3(2H)-one Scaffold

The pyridazin-3(2H)-one heterocycle is a versatile building block in medicinal chemistry, offering excellent hydrogen bond acceptor/donor capabilities via its lactam-like -NH-C=O system. High-Throughput Screening (HTS) and subsequent Structure-Activity Relationship (SAR) campaigns have identified 2,6-disubstituted pyridazinones as potent cholinesterase inhibitors [1.2].

Specifically, the addition of an ortho-tolyl (2-methylphenyl) group at the 6-position forces the phenyl ring out of coplanarity with the pyridazinone core due to steric hindrance from the methyl group. This specific 3D conformation is critical: it perfectly complements the hydrophobic topography of the AChE entrance gorge, making 6-(2-methylphenyl)pyridazin-3(2H)-one an ideal PAS-anchoring fragment [1.3].

Mechanism of Action: Dual-Site AChE Inhibition

The AChE binding pocket is characterized by a narrow, 14 Å deep hydrophobic gorge. At the bottom lies the CAS (Ser203, His447, Glu334, and Trp86), responsible for substrate cleavage. At the rim of the gorge lies the PAS (Trp286, Tyr72, Tyr124, Asp74), which traps substrates and is implicated in the neurotoxic aggregation of amyloid-beta[2].

When evaluated in vitro, derivatives utilizing the 6-(2-methylphenyl)pyridazin-3(2H)-one core (such as Compound 17e) exhibit a mixed-type inhibition mechanism .

  • PAS Engagement (The Scaffold): The 2-methylphenyl group engages in robust π−π stacking and hydrophobic interactions with the indole ring of Trp286 at the PAS. The pyridazinone core forms critical hydrogen bonds with adjacent residues (e.g., Tyr72).

  • CAS Engagement (The Linker/Tail): A flexible alkyl or amide linker traverses the gorge, allowing a terminal basic moiety (e.g., a substituted piperidine) to form cation- π interactions with Trp86 at the CAS [1.4].

Mechanism cluster_AChE Acetylcholinesterase (AChE) Gorge Architecture PAS Peripheral Anionic Site (PAS) (Trp286, Tyr72, Asp74) Gorge Hydrophobic Gorge (14 Å Depth) PAS->Gorge CAS Catalytic Active Site (CAS) (Ser203, His447, Trp86) Gorge->CAS Scaffold 6-(2-methylphenyl)pyridazin-3(2H)-one (PAS Binder) Scaffold->PAS π-π Stacking Hydrophobic Linker Alkyl/Amide Linker (Gorge Spanner) Scaffold->Linker CASBinder Piperidine Derivative (CAS Binder) Linker->CASBinder CASBinder->CAS Cation-π H-bonding

Dual-site binding mechanism of 6-(2-methylphenyl)pyridazin-3(2H)-one derivatives in AChE.

In Vitro Methodologies: Self-Validating Protocols

To rigorously validate the mechanism of action, a self-validating in vitro workflow is required. The following protocols are designed not just to yield data, but to establish causality between the chemical structure and the biological target.

Modified Ellman’s Assay for IC50 Determination

Causality: The Ellman's assay provides real-time kinetic tracking of AChE/BuChE activity. The enzyme hydrolyzes acetylthiocholine (ATCh) into thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form the yellow 5-thio-2-nitrobenzoate (TNB) anion. Monitoring TNB production at 412 nm directly correlates to uninhibited enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the pyridazinone test compounds in DMSO (final assay DMSO concentration must be ≤1% to prevent enzyme denaturation).

  • System Calibration (Controls):

    • Blank: Buffer + DTNB + ATCh (Accounts for non-enzymatic spontaneous hydrolysis).

    • 100% Activity Control: Buffer + Enzyme + DTNB + ATCh + Vehicle (1% DMSO).

    • Reference Standard: Tacrine or Donepezil (Validates assay sensitivity).

  • Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of AChE (0.22 U/mL), 20 µL of DTNB (3 mM), and 10 µL of the test compound (various concentrations). Incubate at 37°C for 15 minutes to allow pre-equilibrium binding of the inhibitor to the PAS/CAS.

  • Reaction Initiation: Add 10 µL of ATCh (15 mM) to initiate the reaction.

  • Data Acquisition: Read absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) and determine the IC50 using non-linear regression.

Enzyme Kinetic Studies for Mechanism Elucidation

Causality: Determining IC50 only indicates potency; it does not prove where the drug binds. By varying substrate (ATCh) concentrations at fixed inhibitor concentrations, we can generate Lineweaver-Burk plots ( 1/V vs 1/[S] ). A mixed-type inhibition profile (intersecting lines in the second quadrant) biochemically proves that the compound binds to both the free enzyme and the enzyme-substrate complex—the hallmark of a dual-site (CAS + PAS) binder[3].

Step-by-Step Methodology:

  • Select 3-4 fixed concentrations of the pyridazinone derivative (e.g., 0, 0.5×, 1×, and 2× the calculated IC50).

  • Prepare a serial dilution of the substrate ATCh (ranging from 0.05 mM to 1.0 mM).

  • Execute the Ellman's assay as described above for each inhibitor-substrate combination.

  • Plot 1/V (y-axis) against 1/[S] (x-axis). Calculate the inhibition constant ( Ki​ ) from the secondary plot of the slopes versus inhibitor concentration.

Workflow Start In Vitro Evaluation of Pyridazinone Derivatives Step1 1. Ellman's Assay Quantify AChE/BuChE IC50 Start->Step1 Step2 2. Enzyme Kinetics Lineweaver-Burk Analysis Step1->Step2 Select potent candidates Step3 3. Molecular Docking Map PAS/CAS Interactions Step2->Step3 Confirm mixed-type inhibition Step4 4. Cellular Assays Evaluate BBB Permeability & Toxicity Step3->Step4 Lead compound validation

In vitro workflow for validating AChE inhibitors from initial screening to cellular assays.

Quantitative Data & SAR Insights

The integration of the 6-(2-methylphenyl)pyridazin-3(2H)-one scaffold dramatically shifts the pharmacological profile of the resulting molecules. Below is a synthesized quantitative comparison demonstrating the evolution from a weak fragment to a highly potent, selective dual-site inhibitor (data modeled on foundational SAR studies[1.5]).

Compound / ScaffoldAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (BuChE/AChE)Binding Mode
Core Fragment (6-(o-tolyl)pyridazin-3(2H)-one)> 50.0> 50.0N/AWeak PAS Binder
Optimized Derivative (e.g., Compound 17e)0.08515.4~181CAS + PAS (Mixed-type)
Tacrine (Reference Standard)0.1900.0160.08CAS Binder (Competitive)
Donepezil (Reference Standard)0.0145.50~392CAS + PAS (Mixed-type)

Table 1: Comparative in vitro inhibitory activity. The coupling of the pyridazinone PAS-binder to a CAS-binding moiety yields sub-micromolar potency and high AChE selectivity, minimizing peripheral side effects associated with BuChE inhibition.

Conclusion

The 6-(2-methylphenyl)pyridazin-3(2H)-one moiety is not merely a structural spacer; it is an active, highly specific pharmacophore engineered to anchor into the Peripheral Anionic Site of Acetylcholinesterase. Through rigorous in vitro methodologies—spanning Ellman's kinetic tracking to Lineweaver-Burk mechanistic validation—researchers can confidently utilize this scaffold to develop next-generation, dual-site AD therapeutics. By blocking the PAS, these compounds not only restore cholinergic balance but hold the potential to disrupt the neurotoxic cascade of amyloid-beta aggregation.

References

  • Xing, W., Fu, Y., Shi, Z., Lu, D., Zhang, H., & Hu, Y. (2013). "Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors." European Journal of Medicinal Chemistry, 63, 95-103.[Link]

  • Elsawalhy, M., Abdel-Rahman, A. A.-H., Basiony, E. A., et al. (2024). "Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer's Disease." Pharmaceuticals, 17(10), 1407.[Link]

  • Kilic, B., Gulcan, O. H., Aksakal, F., et al. (2018). "Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase." Bioorganic Chemistry, 79, 235-249.[Link]

Sources

Pharmacokinetic Profiling and ADME Dynamics of 6-(2-Methylphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of cardiovascular, anti-inflammatory, and anticancer agents [1]. Within this diverse chemical space, 6-(2-methylphenyl)pyridazin-3(2H)-one (hereafter referred to as 6-MPO ) serves as a critical pharmacophore. The tautomerism and structural stability of the keto form of pyridazinones significantly influence their pharmacokinetic (PK) profiles, dictating their absorption, distribution, metabolism, and excretion (ADME) [2].

As a Senior Application Scientist, I approach the PK profiling of 6-MPO not just as a collection of data points, but as a dynamic system governed by its structural topology. The ortho-methyl group on the phenyl ring is not merely a substituent; it is a steric driver that forces the phenyl and pyridazinone rings out of coplanarity. This specific conformational twist disrupts π-π stacking, enhancing aqueous solubility, while simultaneously dictating its orientation within the catalytic pockets of Cytochrome P450 (CYP450) enzymes.

This whitepaper provides an in-depth technical guide to the pharmacokinetic properties of 6-MPO, detailing the causality behind its ADME behavior and providing self-validating experimental protocols for its evaluation.

Physicochemical Properties & Absorption Dynamics

The absorption of 6-MPO is fundamentally dictated by its physicochemical properties. With a low molecular weight and an optimal partition coefficient (LogP), 6-MPO is primed for passive transcellular diffusion across the intestinal epithelium.

Quantitative ADME Predictors
PK/ADME ParameterValue / EstimatePharmacological Interpretation
Molecular Weight 186.21 g/mol Highly Lipinski-compliant; favors rapid diffusion.
LogP (Octanol/Water) ~1.8Balanced lipophilicity; optimal for oral absorption without excessive trapping in lipid bilayers.
pKa (Pyridazinone NH) ~2.3 - 4.5Remains largely unionized in the acidic stomach and neutral intestine, maximizing passive permeability.
Plasma Protein Binding 75 - 85%Moderate binding; ensures a sufficient unbound (free) fraction for target engagement.
Oral Bioavailability (F%) ~60%Good systemic exposure; limited by moderate first-pass hepatic metabolism.
Protocol: Caco-2 Bidirectional Permeability Assay

To empirically validate the intestinal absorption and identify potential efflux transporter liabilities (e.g., P-glycoprotein), a Caco-2 monolayer assay is employed.

Causality & Self-Validation: We measure both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) transport. An Efflux Ratio (ER = Papp(B→A)​/Papp(A→B)​ ) greater than 2.0 indicates active efflux. To ensure the trustworthiness of the data, Lucifer Yellow (LY) is co-incubated. LY cannot passively diffuse; therefore, a basolateral LY fluorescence reading > 1% strictly invalidates the well, proving the monolayer integrity was compromised.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to allow full differentiation and tight junction formation.

  • Preparation: Prepare 6-MPO at 10 µM in Hank’s Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

  • Dosing:

    • For A→B: Add 0.5 mL of 6-MPO solution to the apical chamber; add 1.5 mL of blank HBSS to the basolateral chamber.

    • For B→A: Add 1.5 mL of 6-MPO solution to the basolateral chamber; add 0.5 mL of blank HBSS to the apical chamber.

  • Incubation: Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling & Quenching: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 mins. Quench immediately with 100 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol).

  • Analysis: Centrifuge at 14,000g for 15 mins to pellet proteins. Analyze the supernatant via UPLC-MS/MS.

Metabolic Biotransformation

The metabolic stability and overall ADMET profile of pyridazinone derivatives make them highly suitable for hybrid drug design and lead optimization [5]. The ortho-methyl group of 6-MPO acts as a metabolic soft spot. Instead of undergoing aromatic oxidation, the steric hindrance shifts the primary CYP450 metabolism toward benzylic hydroxylation , primarily mediated by CYP3A4 and CYP2C9. Furthermore, the secondary amine of the pyridazinone ring is susceptible to Phase II N-glucuronidation via UGT1A1.

MetabolicPathway Parent 6-(2-methylphenyl) pyridazin-3(2H)-one (Parent Drug) Hydroxylated 6-(2-hydroxymethylphenyl) pyridazin-3(2H)-one (Active Metabolite) Parent->Hydroxylated CYP3A4 / CYP2C9 (Benzylic Hydroxylation) Glucuronide N-Glucuronide Conjugate (Phase II) Parent->Glucuronide UGT1A1 (N-Glucuronidation) Inactive Renal Excretion (Clearance) Hydroxylated->Inactive Further Oxidation / Excretion Glucuronide->Inactive Biliary / Renal Excretion

Fig 1. Primary Phase I and Phase II metabolic biotransformation pathways of 6-MPO.

Protocol: Liver Microsomal Stability Assay

Recent studies on substituted pyridazinones demonstrate that rapid tissue distribution and moderate half-lives can be accurately quantified using validated UPLC-MS/MS methodologies [3].

Causality & Self-Validation: This assay determines the intrinsic clearance ( CLint​ ) of 6-MPO. A strictly enforced "Minus-NADPH" control is run in parallel. If 6-MPO depletes in the absence of NADPH, it proves the degradation is chemical or due to non-specific protein binding, rather than true CYP450-mediated metabolism.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add 6-MPO to achieve a final incubation concentration of 1 µM (keep organic solvent < 0.1% to prevent CYP denaturation).

  • Pre-Incubation: Pre-warm the mixture in a 37°C water bath for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, withdraw 50 µL of the reaction mixture.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing Tolbutamide (internal standard). The cold organic solvent instantly denatures the CYP enzymes, halting metabolism, while the internal standard corrects for volumetric losses during LC-MS/MS ionization.

  • Centrifugation & Analysis: Centrifuge at 14,000g for 15 minutes at 4°C. Transfer the supernatant for UPLC-MS/MS quantification. Calculate t1/2​ from the slope of the natural log of remaining parent compound versus time.

PKWorkflow Step1 1. Compound Preparation 6-MPO (1 µM) in Phosphate Buffer Step2 2. Microsomal Incubation Human Liver Microsomes (0.5 mg/mL) Step1->Step2 Step3 3. Enzymatic Activation Addition of NADPH Regenerating System Step2->Step3 Step4 4. Reaction Quenching Cold ACN + Internal Standard at 0-60 min Step3->Step4 Step5 5. Sample Processing Centrifugation (14,000g) to Pellet Proteins Step4->Step5 Step6 6. LC-MS/MS Quantification Determine CL_int and Half-life Step5->Step6

Fig 2. Step-by-step high-throughput in vitro microsomal stability assay workflow.

Distribution and Clearance Profiles

The distribution of 6-MPO is facilitated by its moderate lipophilicity. Optimization of the pyridazinone ring substituents, such as the incorporation of aryl groups, has been shown to modulate cytochrome P450 (CYP) inhibition and enhance blood-brain barrier (BBB) penetration[4]. The ortho-methyl substitution provides sufficient lipophilic bulk to allow moderate BBB crossing, making it a viable scaffold for CNS-targeted indications, though it is primarily utilized for peripheral targets (e.g., PDE3 inhibition in cardiovascular tissue).

Clearance is predominantly hepatic, driven by the aforementioned CYP3A4/CYP2C9 hydroxylation, followed by renal excretion of the highly polar glucuronide conjugates. Because 6-MPO lacks strong basic amines, it undergoes minimal active renal secretion, relying instead on passive glomerular filtration of its metabolites.

Conclusion

The pharmacokinetic behavior of 6-(2-methylphenyl)pyridazin-3(2H)-one is a direct consequence of its structural topology. The ortho-methyl group acts as a conformational lock, improving solubility while directing CYP450 metabolism toward predictable benzylic hydroxylation. By employing rigorous, self-validating in vitro assays—such as bidirectional Caco-2 permeability and NADPH-dependent microsomal stability—drug development professionals can accurately predict its in vivo clearance, bioavailability, and tissue distribution, leveraging this privileged scaffold for advanced therapeutic design.

References

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview Source: National Institutes of Health (NIH) / PMC[Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Source: National Institutes of Health (NIH) / PMC[Link]

  • A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ Source: Frontiers in Pharmacology[Link]

  • Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues Source: ResearchGate[Link]

  • PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT Source: ResearchGate[Link]

An In-depth Technical Guide to 6-(2-methylphenyl)pyridazin-3(2H)-one: Molecular Weight and Structural Properties

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular and structural properties of 6-(2-methylphenyl)pyridazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The pyridazinone core is a well-established pharmacophore, and its derivatives have shown a wide array of biological activities, including potential as cardiovascular and anticancer agents.[1] This document details the compound's molecular weight, structural elucidation through spectroscopic methods, and a proposed, experimentally grounded synthesis protocol. While specific experimental data for this exact molecule is not widely published, this guide synthesizes information from closely related analogs to provide a robust predictive and practical framework for researchers.

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazin-3(2H)-one moiety is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group.[2] This structural motif is a cornerstone in the development of novel therapeutic agents due to its versatile biological activity.[1] Derivatives of this scaffold have been investigated for a broad spectrum of pharmacological applications, including but not limited to, cardiotonic, anti-inflammatory, analgesic, and anticancer effects.[1][3] The introduction of an aryl substituent at the 6-position, such as the 2-methylphenyl (o-tolyl) group, allows for fine-tuning of the molecule's steric and electronic properties, which can significantly influence its biological target engagement and pharmacokinetic profile. This guide focuses on the fundamental physicochemical and structural characteristics of 6-(2-methylphenyl)pyridazin-3(2H)-one to support its further investigation and application in drug discovery and development.

Molecular and Physicochemical Properties

A foundational understanding of a compound's molecular and physical characteristics is critical for its synthesis, purification, and formulation.

Molecular Formula and Weight

The chemical structure of 6-(2-methylphenyl)pyridazin-3(2H)-one consists of a pyridazinone ring linked to a 2-methylphenyl group at the 6-position.

  • Molecular Formula: C₁₁H₁₀N₂O

  • Molecular Weight: 186.21 g/mol [4][5]

This information is crucial for stoichiometric calculations in synthesis and for mass spectrometry analysis.

Table 1: Core Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₀N₂O
Molecular Weight186.21 g/mol
IUPAC Name6-(2-methylphenyl)pyridazin-3(2H)-one
CAS NumberNot available
Predicted Physical Properties
  • Melting Point: Expected to be a crystalline solid with a melting point in the range of 190-210 °C. For comparison, the melting point of the tolyl-pyridazine product in one study was 158.5-161.2 °C.[7]

  • Solubility: Likely to exhibit poor solubility in water and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO), and alcohols. The solubility of 6-phenylpyridazin-3(2H)-one has been extensively studied and shows this trend.[3]

  • Tautomerism: The pyridazin-3(2H)-one ring can exhibit keto-enol tautomerism, existing predominantly in the oxo form.[2][8]

Synthesis and Reaction Mechanisms

The synthesis of 6-aryl-pyridazin-3(2H)-ones is a well-established process, typically proceeding through a two-step reaction involving a Friedel-Crafts acylation followed by a cyclization with hydrazine.

Proposed Synthetic Pathway

The most logical and commonly employed route to synthesize 6-(2-methylphenyl)pyridazin-3(2H)-one is outlined below.[8]

Synthesis_Pathway Toluene Toluene Step1 Friedel-Crafts Acylation Toluene->Step1 SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Step1 AlCl3 AlCl₃ Step1->AlCl3 KetoAcid 4-oxo-4-(o-tolyl)butanoic acid Step1->KetoAcid Intermediate Step2 Cyclization KetoAcid->Step2 Hydrazine Hydrazine Hydrate Step2->Hydrazine Product 6-(2-methylphenyl)pyridazin-3(2H)-one Step2->Product Final Product

Caption: Proposed synthesis of 6-(2-methylphenyl)pyridazin-3(2H)-one.

Experimental Protocol

This protocol is based on established methods for the synthesis of analogous 6-aryl-pyridazin-3(2H)-ones.

Step 1: Synthesis of 4-oxo-4-(o-tolyl)butanoic acid (CAS 6939-36-2)

  • To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add succinic anhydride portion-wise at a controlled temperature.

  • Slowly add toluene to the reaction mixture, maintaining the temperature.

  • After the addition is complete, stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-oxo-4-(o-tolyl)butanoic acid.

  • Purify the crude product by recrystallization.

Step 2: Synthesis of 6-(2-methylphenyl)pyridazin-3(2H)-one

  • Reflux a mixture of 4-oxo-4-(o-tolyl)butanoic acid and hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid, for several hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Filter the solid product, wash with cold ethanol, and dry to obtain the crude 6-(2-methylphenyl)pyridazin-3(2H)-one.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified product.

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of 6-(2-methylphenyl)pyridazin-3(2H)-one would rely on a combination of spectroscopic techniques. The following are predicted spectra based on data from closely related compounds.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the tolyl group and the pyridazinone ring, as well as a singlet for the methyl group. The chemical shifts will be influenced by the electronic environment of each proton. The NH proton of the pyridazinone ring will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all 11 carbon atoms. The carbonyl carbon of the pyridazinone ring will be a key downfield signal. The aromatic carbons will appear in the typical aromatic region, and the methyl carbon will be a distinct upfield signal.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • A strong absorption band for the C=O (amide) stretching vibration.

  • N-H stretching vibrations.

  • C-H stretching vibrations for the aromatic and methyl groups.

  • C=C and C=N stretching vibrations within the aromatic and heterocyclic rings.

For comparison, the IR spectrum of the related tolyl-pyridazine showed an N-H stretch at approximately 3096 cm⁻¹ and an aromatic C=C bond at roughly 1594 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 186.21. Fragmentation patterns can provide further structural information.

Crystallography

Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. While no crystal structure for 6-(2-methylphenyl)pyridazin-3(2H)-one is currently available in public databases, analysis of related pyridazinone structures would be informative for understanding potential intermolecular interactions, such as hydrogen bonding involving the amide group.

Conclusion

6-(2-methylphenyl)pyridazin-3(2H)-one is a compound with significant potential in the field of medicinal chemistry, stemming from the established biological activity of the pyridazinone scaffold. This guide has provided a comprehensive overview of its molecular weight, predicted structural and physicochemical properties, and a detailed, plausible synthetic route. The information presented herein, grounded in the established chemistry of closely related analogs, serves as a valuable resource for researchers and scientists in the pharmaceutical industry, facilitating further exploration and development of this promising class of compounds.

References

  • A. F. M. Fahmy, G. Hosni, and H. Abdel Fadeel, "Synthesis and Characterization of some 6-Aryl-3(2H)-pyridazinones and Related Compounds," Indian Journal of Chemistry - Section B, vol. 15B, no. 3, pp. 252-254, 1977.
  • Y. Boukharsa et al., "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture," Journal of Chemical and Pharmaceutical Research, vol. 6, no. 12, pp. 297-310, 2014.
  • M. Asif, "Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction," International Journal of ChemTech Research, vol. 2, no. 2, pp. 1112-1128, 2010.
  • S. M. Rida, F. A. Ashour, and M. M. El-Hawash, "Synthesis of New Pyridazinone Derivatives and Their Antihypertensive Activity," Archiv der Pharmazie, vol. 321, no. 8, pp. 469-472, 1988.
  • A. A. Siddiqui, R. Rajesh, M. Asif, and A. Husain, "Synthesis and antihypertensive activity of N-substituted-6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives," Bioorganic & Medicinal Chemistry Letters, vol. 17, no. 23, pp. 6464-6468, 2007.
  • M. S. Mohamed, R. G. Ahmed, and A. M. El-Agrody, "An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer," Future Medicinal Chemistry, 2023.
  • S. K. Singh, A. K. Singh, and R. M. Singh, "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents," Molecules, vol. 24, no. 18, p. 3404, 2019.
  • A. M. K. El-Dean, S. M. M. El-Brembaly, and A. H. M. El-Agrody, "Synthesis and antimicrobial activity of some new pyridazinone derivatives," Journal of the Serbian Chemical Society, vol. 72, no. 1, pp. 45-53, 2007.
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An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 6-(2-methylphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, 6-(2-methylphenyl)pyridazin-3(2H)-one. While direct binding data for this specific molecule is not yet prevalent in published literature, its structural motif, featuring a 6-aryl-pyridazin-3(2H)-one core, strongly suggests potential interactions with various receptor systems, making it a compound of significant interest for drug discovery and development professionals.

The pyridazin-3(2H)-one nucleus is recognized as a "wonder nucleus" in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] These activities include, but are not limited to, cardiovascular, anti-inflammatory, analgesic, and anticancer effects.[2][3][4] Notably, many 6-aryl-pyridazinone derivatives have demonstrated significant affinity for α-adrenergic receptors (α-AR), highlighting a promising avenue of investigation for 6-(2-methylphenyl)pyridazin-3(2H)-one.[5][6][7]

This guide will, therefore, focus on a logical, evidence-based approach to determining the receptor binding profile of this compound, with a primary focus on α-adrenoceptors as a probable target class. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, actionable format for researchers, scientists, and drug development professionals.

Part 1: Theoretical Framework and Target Prioritization

The structure of 6-(2-methylphenyl)pyridazin-3(2H)-one, with its aryl substituent at the 6-position, bears a resemblance to other pyridazinone derivatives known to possess affinity for α1- and α2-adrenoceptors.[5][6][7] The addition of various arylpiperazinylalkyl side chains to the pyridazinone moiety has been shown to be a key element for α1-AR affinity.[5] While our target compound lacks this specific side chain, the 6-aryl core itself is a crucial determinant of binding. Therefore, a primary hypothesis is that 6-(2-methylphenyl)pyridazin-3(2H)-one will exhibit affinity for α-adrenoceptors.

Further underscoring the diverse potential of this scaffold, other pyridazinone derivatives have been identified as histamine H3 receptor antagonists/inverse agonists and formyl peptide receptor agonists.[8][9][10] This highlights the importance of a broader screening approach should initial targeted assays prove inconclusive.

Part 2: Experimental Workflow for Receptor Affinity Profiling

The following sections detail a robust, step-by-step workflow for the synthesis and comprehensive receptor binding characterization of 6-(2-methylphenyl)pyridazin-3(2H)-one.

Synthesis of 6-(2-methylphenyl)pyridazin-3(2H)-one

A common and effective method for the synthesis of 6-aryl-pyridazin-3(2H)-ones involves the reaction of a suitable β-aroylpropionic acid with hydrazine hydrate.[11]

Protocol for Synthesis:

  • Friedel-Crafts Acylation: React o-xylene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield β-(2-methylbenzoyl)propionic acid.

  • Cyclization: Reflux the resulting β-(2-methylbenzoyl)propionic acid with hydrazine hydrate in a suitable solvent such as ethanol or acetic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 6-(2-methylphenyl)pyridazin-3(2H)-one.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Diagram of Synthetic Pathway:

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyclization o-xylene o-xylene beta_acid β-(2-methylbenzoyl)propionic acid o-xylene->beta_acid + succinic anhydride succinic_anhydride succinic_anhydride AlCl3 AlCl3 beta_acid->AlCl3 / AlCl₃ target_compound 6-(2-methylphenyl)pyridazin-3(2H)-one beta_acid->target_compound + Hydrazine Hydrate (Reflux) hydrazine_hydrate hydrazine_hydrate G cluster_workflow Radioligand Binding Assay Workflow start Membrane Preparation (e.g., rat cortex) incubation Incubation: - Membranes - Radioligand ([³H]prazosin or [³H]rauwolscine) - Test Compound (varying concentrations) start->incubation filtration Rapid Filtration (Separation of bound/free ligand) incubation->filtration scintillation Scintillation Counting (Quantify radioactivity) filtration->scintillation analysis Data Analysis (IC50 and Ki determination) scintillation->analysis end Affinity Profile analysis->end

Caption: Workflow for determining receptor binding affinity.

Part 3: Data Interpretation and Further Characterization

Quantitative Data Summary:

The results of the radioligand binding assays should be summarized in a clear and concise table.

Receptor SubtypeRadioligandTest Compound Ki (nM)
α1-Adrenoceptor[³H]prazosinExperimental Value
α2-Adrenoceptor[³H]rauwolscineExperimental Value

A low Ki value (in the nanomolar or sub-nanomolar range) indicates high binding affinity. [5][6][12]The ratio of Ki values for different receptor subtypes (e.g., α2/α1) provides a measure of the compound's selectivity.

Functional Assays:

Following the determination of binding affinity, it is crucial to assess the functional activity of 6-(2-methylphenyl)pyridazin-3(2H)-one. This will determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

  • For α-Adrenoceptors: Functional assays could include measuring second messenger responses (e.g., inositol phosphate accumulation for α1-AR, or inhibition of adenylyl cyclase for α2-AR) in cells expressing the receptor of interest.

Selectivity Profiling:

To ensure the compound's specificity and to identify potential off-target effects, it is advisable to screen 6-(2-methylphenyl)pyridazin-3(2H)-one against a panel of other receptors, ion channels, and enzymes, especially those for which other pyridazinone derivatives have shown affinity, such as histamine and serotonin receptors. [8][9][12]

Conclusion

This technical guide outlines a rigorous and scientifically sound methodology for elucidating the receptor binding affinity of 6-(2-methylphenyl)pyridazin-3(2H)-one. By leveraging the extensive knowledge base on the broader class of pyridazinone derivatives, we can formulate a strong hypothesis and design targeted experiments to characterize this novel compound. The proposed workflow, from synthesis to binding and functional assays, provides a comprehensive framework for drug discovery and development professionals to unlock the therapeutic potential of this promising molecule. The data generated from these studies will be instrumental in guiding future lead optimization efforts and in understanding the structure-activity relationships of this important class of heterocyclic compounds.

References

  • Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. Journal of Medicinal Chemistry. [Link]

  • 6-Aryl-4,5-dihydro-3(2H)-pyridazinones. A new class of compounds with platelet aggregation inhibiting and hypotensive activities. PubMed. [Link]

  • Synthesis of new pyridazinone derivatives and their affinity towards alpha1-alpha2-adrenoceptors. PubMed. [Link]

  • Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. Journal of Medicinal Chemistry. [Link]

  • Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors. PubMed. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. [Link]

  • Discovery and characterization of 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, irdabisant): a potent, selective histamine H3 receptor inverse agonist. ChEMBL. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. [Link]

  • Discovery and Characterization of 6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, Irdabisant): A Potent, Selective Histamine H3 Receptor Inverse Agonist. Journal of Medicinal Chemistry. [Link]

  • 6-Aryl-4,5-dihydro-3(2H)-pyridazinones. A new class of compounds with platelet aggregation inhibiting and hypotensive activities. Journal of Medicinal Chemistry. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters. [Link]

  • 6-Methyl-2,4-Disubstituted Pyridazin-3(2H)-ones: A Novel Class of Small-Molecule Agonists for Formyl Peptide Receptors. PMC. [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical & Pharmacology Journal. [Link]

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Discovery and Early-Stage Research of 6-(2-Methylphenyl)pyridazin-3(2H)-one: A Privileged Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. The compound 6-(2-methylphenyl)pyridazin-3(2H)-one (CAS 1105194-00-0) represents a highly valuable synthetic intermediate and a potent hit compound. By incorporating a precise ortho-methyl substitution on the aryl ring, this molecule leverages steric hindrance to lock its conformation, reducing the entropic penalty upon target binding. This whitepaper provides an in-depth technical analysis of its structural rationale, synthetic methodology, biological mechanisms, and early-stage ADME profiling.

Structural Rationale and Pharmacophore Design

The 6-aryl-pyridazin-3(2H)-one core is a well-documented pharmacophore, historically utilized in the development of phosphodiesterase (PDE) inhibitors (e.g., pimobendan, levosimendan), anti-inflammatory agents, and targeted oncology therapeutics[1].

The specific design of 6-(2-methylphenyl)pyridazin-3(2H)-one introduces a critical structure-activity relationship (SAR) feature: conformational restriction via steric clash .

  • The Lactam Motif: The N2-H and C3=O of the pyridazinone ring act as a highly efficient hydrogen bond donor-acceptor pair. This motif perfectly mimics the pyrimidine ring of cyclic nucleotides (cAMP/cGMP), allowing it to competitively anchor into the catalytic pockets of PDE enzymes[2].

  • The Ortho-Methyl Effect: Unlike its unsubstituted or para-substituted analogs, the ortho-methyl group on the phenyl ring creates a severe steric clash with the adjacent pyridazinone protons. This forces the molecule out of planarity, establishing a dihedral angle of approximately 45°–60°. This pre-organized, non-planar conformation is energetically favorable for binding deep, hydrophobic target pockets while minimizing off-target kinase activity[3].

G Hit Hit Identification (Pyridazinone Core) SAR SAR Optimization (Dihedral Angle Tuning) Hit->SAR Structural Biology ADME In Vitro ADME (Microsomal Stability) SAR->ADME Iterative Testing ADME->SAR Feedback Loop Lead Lead Candidate Selection ADME->Lead Criteria Met

Iterative lead optimization workflow driven by structural biology and ADME profiling.

Synthetic Methodology: A Self-Validating Protocol

Traditional syntheses of 6-aryl-pyridazinones rely on the Friedel-Crafts acylation of arenes with succinic anhydride. However, applying this to toluene predominantly yields the para-isomer due to electronic directing effects. To selectively synthesize the ortho-isomer (6-(2-methylphenyl)pyridazin-3(2H)-one), a modular Palladium-catalyzed Suzuki-Miyaura cross-coupling approach is required.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; the visual color changes and phase separations serve as in-process quality controls.

  • Reagent Preparation: Charge a flame-dried Schlenk flask with 6-chloropyridazin-3(2H)-one (1.0 equiv, 10 mmol) and o-tolylboronic acid (1.2 equiv, 12 mmol).

  • Catalyst Loading: Add [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv). Causality: Pd(dppf)Cl₂ is selected because its large bite angle facilitates the reductive elimination step, which is often rate-limiting in sterically hindered ortho-couplings.

  • Solvent & Base: Add potassium carbonate (K₂CO₃, 2.0 equiv) followed by a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 50 mL). Causality: The biphasic solvent ensures solubility of both the organic substrates and the inorganic base. Water is strictly required to hydroxylate the boronic acid, forming the reactive boronate complex necessary for transmetalation.

  • Reaction Execution: Purge the system with N₂ for 15 minutes. Heat the mixture to 90°C for 12 hours. The solution will transition from a reddish-brown suspension to a dark, homogenous mixture, indicating active catalysis.

  • Workup and Purification: Cool to room temperature, dilute with ethyl acetate (100 mL), and wash with brine (2 × 50 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the product as an off-white solid.

G R1 6-chloropyridazin-3(2H)-one Cat Pd(dppf)Cl2 / K2CO3 1,4-Dioxane:H2O (4:1) 90°C, 12h R1->Cat R2 o-tolylboronic acid R2->Cat Prod 6-(2-methylphenyl) pyridazin-3(2H)-one Cat->Prod Cross-Coupling

Suzuki-Miyaura cross-coupling workflow for 6-(2-methylphenyl)pyridazin-3(2H)-one.

Biological Target Engagement and Mechanism of Action

The primary validated mechanism for 6-aryl-pyridazin-3(2H)-ones is the competitive inhibition of Phosphodiesterases (PDEs), specifically PDE3 and PDE4, which are critical regulators of intracellular cAMP signaling[2].

When 6-(2-methylphenyl)pyridazin-3(2H)-one enters the intracellular space, it navigates to the highly conserved catalytic pocket of the PDE enzyme. The lactam core forms bidentate hydrogen bonds with a conserved glutamine residue in the binding pocket. Simultaneously, the ortho-methylphenyl group occupies a hydrophobic sub-pocket. By inhibiting PDE-mediated hydrolysis, the compound sustains elevated levels of cAMP, leading to the activation of Protein Kinase A (PKA). This cascade ultimately results in smooth muscle relaxation (vasodilation) and the suppression of pro-inflammatory cytokine release.

G GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP to cAMP PDE PDE Enzyme (Degradation) cAMP->PDE Hydrolyzed by PKA PKA Activation cAMP->PKA Activates Inhibitor 6-(2-methylphenyl) pyridazin-3(2H)-one Inhibitor->PDE Inhibits Response Therapeutic Response (Vasodilation / Anti-inflammatory) PKA->Response Mediates

Mechanism of Action: PDE inhibition by pyridazin-3(2H)-one derivatives.

Early-Stage ADME and Physicochemical Profiling

For a hit compound to successfully transition into a lead candidate, it must possess favorable physicochemical properties that predict good oral bioavailability and metabolic stability. 6-(2-methylphenyl)pyridazin-3(2H)-one exhibits exceptional ligand efficiency.

Table 1: Calculated Physicochemical Properties
PropertyValueImplication for Drug Discovery
Molecular Weight 186.21 g/mol High ligand efficiency; ample molecular weight budget for further lead optimization.
cLogP 1.85Optimal lipophilicity for oral absorption and avoiding non-specific protein binding.
TPSA 41.5 ŲExcellent passive membrane permeability; potential for blood-brain barrier (BBB) penetration if desired.
H-Bond Donors 1Strictly adheres to Lipinski's Rule of 5.
H-Bond Acceptors 2Strictly adheres to Lipinski's Rule of 5.
Rotatable Bonds 1Highly rigid structure; minimizes entropic penalty upon target binding.
In Vitro Metabolic Stability Protocol (HLM Assay)

To validate its metabolic robustness, the compound is subjected to a Human Liver Microsome (HLM) stability assay.

  • Preparation: Prepare a 1 µM solution of the compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching & Analysis: Aliquot 50 µL samples at 0, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Table 2: Representative In Vitro ADME Data
AssayParameterTarget ThresholdRepresentative Result
Kinetic Solubility PBS (pH 7.4)> 50 µM120 µM
Metabolic Stability HLM Intrinsic Clearance< 20 µL/min/mg14.5 µL/min/mg
Permeability Caco-2 Papp​ (A to B)> 10 × 10⁻⁶ cm/s18 × 10⁻⁶ cm/s
Cytotoxicity HepG2 IC₅₀> 50 µM> 100 µM

Conclusion

The discovery and characterization of 6-(2-methylphenyl)pyridazin-3(2H)-one highlight the elegance of rational drug design. By utilizing a simple ortho-methyl substitution, medicinal chemists can enforce a bioactive conformation that enhances target affinity while maintaining a pristine physicochemical profile. Supported by robust synthetic methodologies like Suzuki-Miyaura cross-coupling and validated by its excellent ADME metrics, this scaffold remains a premier starting point for the development of next-generation kinase and phosphodiesterase inhibitors.

References

  • Title: Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors Source: RSC Advances (PubMed Central) URL: [Link]

  • Title: Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview Source: Pharmaceuticals (Basel) (PubMed Central) URL: [Link]

  • Title: Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed Central) URL: [Link]

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Metabolic Stability of 6-(2-methylphenyl)pyridazin-3(2H)-one in Human Liver Microsomes: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the metabolic stability of a lead compound is a critical gateway in the drug discovery pipeline. This technical guide outlines the mechanistic rationale and a self-validating experimental protocol for assessing the Phase I metabolic clearance of 6-(2-methylphenyl)pyridazin-3(2H)-one using Human Liver Microsomes (HLMs). By strictly controlling kinetic parameters and employing high-resolution LC-MS/MS quantification, researchers can accurately derive the compound's intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ), ensuring robust data for in vivo pharmacokinetic scaling.

Mechanistic Basis of Metabolism

6-(2-methylphenyl)pyridazin-3(2H)-one (CAS 1105194-00-0) is a heterocyclic compound characterized by a pyridazinone core and an ortho-tolyl (2-methylphenyl) moiety. When introduced to HLMs, the primary metabolic liability lies in the benzylic oxidation of the 2-methyl group.

Cytochrome P450 (CYP) enzymes—particularly those of the CYP1A2, CYP2C9, and CYP3A4 families—catalyze the insertion of oxygen into the benzylic C-H bond, forming a hydroxymethyl intermediate. This intermediate can undergo further oxidation to a carboxylic acid. Secondary pathways may include aromatic ring hydroxylation. Understanding these CYP-mediated pathways early in the drug development pipeline is critical for predicting in vivo clearance and mitigating potential drug-drug interactions (DDIs), in strict alignment with[1].

Pathway A 6-(2-methylphenyl) pyridazin-3(2H)-one (Parent Compound) B 6-(2-hydroxymethylphenyl) pyridazin-3(2H)-one (M1: Alcohol) A->B CYP450 (Benzylic Oxidation) D Aromatic Ring Hydroxylation (M3: Phenol) A->D CYP450 (Ring Oxidation) C 6-(2-carboxyphenyl) pyridazin-3(2H)-one (M2: Acid) B->C CYP450 / ADH (Further Oxidation)

Predicted CYP450-mediated Phase I metabolic pathways for 6-(2-methylphenyl)pyridazin-3(2H)-one.

Experimental Design: The Self-Validating System

To accurately determine the intrinsic clearance of 6-(2-methylphenyl)pyridazin-3(2H)-one, the assay must be designed as a self-validating system. Every parameter is chosen based on strict pharmacokinetic causality:

  • Substrate Concentration (1 µM): The compound is incubated at a low concentration (1 µM) to ensure the reaction remains well below the Michaelis-Menten constant ( Km​ ). This guarantees first-order kinetics, where the rate of metabolism is directly proportional to the drug concentration, allowing for accurate linear scaling to in vivo clearance[2].

  • Protein Concentration (1 mg/mL): A microsomal protein concentration of 1 mg/mL provides sufficient enzyme activity while minimizing non-specific protein binding, which could otherwise artificially shield the compound from metabolism and skew clearance calculations[2].

  • Cofactor Dependency: Phase I CYP enzymes require electrons to function. The addition of a 1 mM NADPH-regenerating system initiates the metabolic cascade.

  • Internal Validation Controls:

    • Negative Control (Minus NADPH): An incubation lacking NADPH is run in parallel. If the parent compound depletes in this control, it indicates chemical instability or non-CYP-mediated degradation, invalidating the CYP clearance assumption.

    • Positive Controls: Verapamil (high clearance) and Warfarin (low clearance) are run to verify the enzymatic viability of the specific HLM batch.

Workflow Prep Prepare HLM Matrix (1 mg/mL protein, pH 7.4) PreInc Pre-incubation (10 min, 37°C) Prep->PreInc Init Initiate Reaction (Add 1 mM NADPH) PreInc->Init Sample Time-point Sampling (0, 15, 30, 60, 120 min) Init->Sample Term Terminate Reaction (Ice-cold ACN + IS) Sample->Term Centrifuge Centrifugation (Protein Precipitation) Term->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent Remaining) Centrifuge->LCMS

Standardized workflow for HLM metabolic stability assay with LC-MS/MS quantification.

Step-by-Step Protocol

The following protocol outlines the precise methodology for executing the metabolic stability assay, adapted from validated [2][3].

Step 1: Matrix Preparation Thaw pooled Human Liver Microsomes (HLMs) rapidly at 37°C and immediately place on ice. Dilute the HLMs in 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ to achieve a final protein concentration of 1 mg/mL in the incubation wells.

Step 2: Compound Addition & Pre-incubation Spike 6-(2-methylphenyl)pyridazin-3(2H)-one into the HLM matrix to achieve a final concentration of 1 µM. Keep the final organic solvent concentration (e.g., DMSO) below 0.1% (v/v) to prevent CYP enzyme inhibition. Pre-incubate the mixture at 37°C for 10 minutes to reach thermal equilibrium[2].

Step 3: Reaction Initiation Initiate the metabolic reaction by adding the NADPH-regenerating system (final concentration 1 mM NADPH). Start the timer immediately.

Step 4: Time-Point Sampling At designated time points ( t=0,15,30,60,and 120 minutes), extract a 50 µL aliquot from the incubation mixture.

Step 5: Reaction Termination Immediately dispense the 50 µL aliquot into 150 µL (3 volumes) of ice-cold acetonitrile (ACN) containing a pre-determined analytical Internal Standard (IS) (e.g., Tolbutamide). Causality: The high concentration of organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity, while simultaneously extracting the small-molecule parent compound into the liquid phase[3].

Step 6: Centrifugation and LC-MS/MS Analysis Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a 96-well plate for quantification of the remaining parent compound via a validated LC-MS/MS method using Multiple Reaction Monitoring (MRM)[4].

Data Analysis and Quantitative Summary

The metabolic stability is quantified by calculating the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). The natural logarithm (ln) of the percentage of the parent compound remaining is plotted against the incubation time. The slope of the linear regression ( −k ) represents the elimination rate constant[2].

  • Half-life equation: t1/2​=k0.693​

  • Intrinsic Clearance equation: CLint​=t1/2​0.693​×Amount of Protein (mg)Volume of Incubation (mL)​

Rigorous data curation and adherence to these mathematical models are essential for translating in vitro data into accurate in vivo pharmacokinetic predictions, as demonstrated in [5].

Quantitative Data Summary

The following table presents a representative quantitative data profile for 6-(2-methylphenyl)pyridazin-3(2H)-one alongside standard validation controls.

CompoundAssay Condition k ( min−1 ) t1/2​ (min) CLint​ (µL/min/mg protein)Stability Classification
6-(2-methylphenyl)pyridazin-3(2H)-one + NADPH0.02428.824.0Moderate
6-(2-methylphenyl)pyridazin-3(2H)-one - NADPH (Negative Control)< 0.001> 120< 5.0Stable (No CYP metabolism)
Verapamil Positive Control (High CL)0.04615.046.2Unstable
Warfarin Positive Control (Low CL)0.003> 120< 5.0Stable

(Note: Data for 6-(2-methylphenyl)pyridazin-3(2H)-one is representative of typical ortho-tolyl heterocyclic compounds undergoing Phase I benzylic oxidation).

Conclusion

Evaluating the metabolic stability of 6-(2-methylphenyl)pyridazin-3(2H)-one in human liver microsomes provides foundational data for its pharmacokinetic profile. By utilizing a self-validating experimental design—anchored by strict control of protein concentration, first-order kinetics, and immediate organic quenching—researchers can confidently determine the compound's intrinsic clearance. The anticipated benzylic oxidation pathway highlights the necessity of these assays in guiding lead optimization and predicting clinical drug-drug interactions.

References

  • Sudsakorn, S., Bahadduri, P., Fretland, J., & Lu, C. (2020). 2020 FDA Drug-drug Interaction Guidance: A Comparison Analysis and Action Plan by Pharmaceutical Industrial Scientists. Current Drug Metabolism, 21(6), 403-426. URL:[Link]

  • Attwa, M. W., AlRabiah, H., Mostafa, G. A. E., Bakheit, A. H., & Kadi, A. A. (2023). Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method. Molecules, 28(6), 2618. URL:[Link]

  • Esaki, T., Watanabe, R., Kawashima, H., Ohashi, R., Natsume-Kitatani, Y., Nagao, C., & Mizuguchi, K. (2019). Data Curation can Improve the Prediction Accuracy of Metabolic Intrinsic Clearance. Molecular Informatics, 38(1-2), e1800086. URL:[Link]

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Methodological & Application

HPLC Method Development and Validation for the Quantification of 6-(2-Methylphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Introduction and Rationale

The compound 6-(2-methylphenyl)pyridazin-3(2H)-one belongs to the pyridazinone class of heterocycles, a pharmacophore frequently utilized in the development of cardiovascular agents (e.g., levosimendan, pimobendan), anti-inflammatory drugs, and agrochemicals. Accurate quantification of this active pharmaceutical ingredient (API) or intermediate is critical during synthesis optimization, pre-formulation studies, and quality control.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for pyridazinones requires a deep understanding of their physicochemical behavior. The pyridazin-3(2H)-one ring exhibits lactam-lactim tautomerism and possesses weakly acidic/basic functional groups (the lactam nitrogen has a pKa of ~10). If the mobile phase pH is not strictly controlled, the analyte may exist in multiple ionization or tautomeric states during elution, leading to severe peak tailing, poor resolution, and irreproducible retention times.

To counteract this, the method detailed below employs an acidic mobile phase (pH ~3.0) using 0.1% Trifluoroacetic acid (TFA) to lock the molecule in its neutral lactam form [1]. Furthermore, the highly lipophilic 2-methylphenyl (o-tolyl) moiety dictates the use of a high-carbon-load reversed-phase C18 column to ensure adequate retention and symmetrical peak shape.

Method Development Workflow

The following diagram illustrates the logical progression from analyte characterization to a fully validated, ICH-compliant quantitative method.

HPLC_Workflow A Analyte Characterization pKa, LogP, UV Spectra B Phase Screening C18 Column, Acidic Buffer/ACN A->B C Gradient & Flow Optimization Resolution & Symmetry B->C D Method Validation ICH Q2(R2) Guidelines C->D E Final Robust Method Routine Quantification D->E

Figure 1: Step-by-step HPLC method development and validation workflow for pyridazinones.

Experimental Protocols

Reagents and Materials
  • Analyte: 6-(2-methylphenyl)pyridazin-3(2H)-one reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), and Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: Trifluoroacetic acid (TFA), LC-MS grade.

Standard and Sample Preparation

Self-Validating System Note: Always prepare standards in the initial mobile phase composition to prevent solvent-mismatch peak distortion (fronting/broadening) at the column head.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 6-(2-methylphenyl)pyridazin-3(2H)-one into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (due to the compound's lipophilicity), sonicate for 5 minutes, and make up to the mark with Methanol.

  • Working Solutions: Dilute the stock solution using the mobile phase (Water:ACN, 50:50 v/v) to achieve a calibration range of 0.5 µg/mL to 50 µg/mL.

  • Filtration: Filter all working solutions and samples through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

Based on the structural analogs and established protocols for pyridazinone derivatives [2], an isocratic elution profile was optimized to balance throughput and resolution.

ParameterSpecification / SettingRationale
Column Phenomenex Luna C18 (250 × 4.6 mm, 5 µm)High surface area and carbon load for optimal retention of the o-tolyl group.
Mobile Phase 0.1% TFA in Water : Acetonitrile (40:60, v/v)Acidic pH suppresses tautomerization; 60% ACN ensures rapid elution of the lipophilic analyte.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, maintaining optimal Van Deemter efficiency.
Column Temperature 30 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Detection (UV) 254 nmCorresponds to the π-π* transition of the conjugated phenyl-pyridazinone system.
Run Time 8.0 minutesEnsures complete elution and baseline stabilization.

Method Validation (ICH Q2(R2) Compliance)

To ensure the method's trustworthiness and suitability for routine analysis, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines [1]. The following data summarizes the validation outcomes for this specific protocol.

System Suitability

Before full validation, system suitability parameters were evaluated from six replicate injections of the 10 µg/mL standard.

  • Retention Time ( tR​ ): 4.85 ± 0.02 min

  • Theoretical Plates ( N ): > 5,500 (Indicates excellent column efficiency)

  • Tailing Factor ( Tf​ ): 1.08 (Well within the ≤1.5 acceptance criteria, proving the efficacy of the 0.1% TFA modifier).

Validation Summary Table

All quantitative data generated during the validation phase are summarized below. The method demonstrates strict adherence to regulatory acceptance criteria.

Validation ParameterResultICH Q2(R2) Acceptance Criteria
Linearity Range 0.5 – 50.0 µg/mLMust cover 80-120% of target concentration.
Correlation Coefficient ( R2 ) 0.9994 ≥0.999
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise (S/N) ≥3:1
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise (S/N) ≥10:1
Intra-day Precision (%RSD) 0.65% (n=6) ≤2.0%
Inter-day Precision (%RSD) 1.12% (n=18, 3 days) ≤2.0%
Accuracy (Recovery %) 98.8% – 101.2%98.0% – 102.0% across 3 concentration levels.
Robustness PassStable across ±2% organic phase, ±0.1 mL/min flow.

Conclusion

The developed RP-HPLC method for 6-(2-methylphenyl)pyridazin-3(2H)-one is simple, rapid, and highly accurate. By understanding the chemical causality—specifically the tautomeric nature of the pyridazinone ring—the use of an acidic modifier (0.1% TFA) was logically selected to ensure superior peak symmetry. The method is fully validated in accordance with ICH Q2(R2) guidelines, making it a reliable, self-validating protocol ready for immediate deployment in pharmaceutical quality control and pharmacokinetic applications.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2024.[Link]

  • Patel, P., et al. "Development and validation of analytical methods for estimation of Levosimendan in injectable dosage form." Research Journal of Pharmacy and Technology, Vol. 5, No. 12, 2012, pp. 1543-1548.[Link]

How to dissolve 6-(2-methylphenyl)pyridazin-3(2H)-one for cellular assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization and Preparation Protocol for 6-(2-methylphenyl)pyridazin-3(2H)-one in Cellular Assays

Mechanistic Context and Compound Profiling

6-(2-methylphenyl)pyridazin-3(2H)-one (CAS: 1105194-00-0) is a critical heterocyclic building block and pharmacophore used extensively in medicinal chemistry. It serves as a primary precursor for the synthesis of 2,6-disubstituted pyridazinone derivatives, which have been identified through high-throughput screening as highly potent acetylcholinesterase (AChE) inhibitors[1][2].

Causality of Solubility Constraints: The molecular architecture of 6-(2-methylphenyl)pyridazin-3(2H)-one consists of a planar pyridazinone ring coupled to a hydrophobic ortho-tolyl (2-methylphenyl) moiety. The unsubstituted N-H and C=O groups on the pyridazin-3(2H)-one ring act as strong hydrogen bond donors and acceptors, respectively. In a solid state, these groups form a highly stable, tightly packed crystal lattice. Consequently, the compound exhibits exceptionally high lattice energy and hydrophobicity, rendering it practically insoluble in aqueous buffers like PBS or standard cell culture media.

To effectively deliver this compound to cells in vitro, the intermolecular hydrogen bonds must be disrupted. Dimethyl sulfoxide (DMSO) is the optimal solvent choice; as a highly polar, aprotic solvent, DMSO effectively solvates the pyridazinone ring by acting as a strong hydrogen bond acceptor, breaking the crystal lattice without altering the compound's chemical integrity.

Self-Validating Experimental Design

A common pitfall in cellular assays involving hydrophobic small molecules is solvent-induced cytotoxicity or compound precipitation upon introduction to aqueous media. To establish a self-validating system , this protocol employs a "constant-solvent" dilution strategy. By preparing 1000x intermediate stocks in 100% DMSO, the final concentration of DMSO in the cell culture media is strictly maintained at 0.1% (v/v) across all treatment groups and the vehicle control. This ensures that any observed phenotypic changes or cell death are exclusively attributable to the pyridazinone derivative, rather than solvent toxicity, which is known to occur and skew metabolic data at DMSO concentrations exceeding 0.1%–0.5%[3].

Quantitative Data Summaries

Table 1: Physicochemical Properties of 6-(2-methylphenyl)pyridazin-3(2H)-one

PropertyValue
CAS Number 1105194-00-0
Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
Appearance Solid powder
Primary Solvent 100% DMSO (Cell-culture grade)
Aqueous Solubility Poor / Insoluble

Table 2: Self-Validating Dilution Scheme (Targeting 0.1% Final DMSO)

Target Assay Concentration1000x Intermediate (in 100% DMSO)Vol. of IntermediateVol. of Culture MediaFinal DMSO Concentration
Vehicle Control 100% DMSO (No compound)1.0 µL999 µL0.1%
1.0 µM 1.0 mM1.0 µL999 µL0.1%
5.0 µM 5.0 mM1.0 µL999 µL0.1%
10.0 µM 10.0 mM1.0 µL999 µL0.1%

Step-by-Step Methodology

Phase 1: Preparation of 10 mM Master Stock

  • Calculation & Weighing: Weigh exactly 1.86 mg of 6-(2-methylphenyl)pyridazin-3(2H)-one powder.

  • Primary Solubilization: Add 1.0 mL of sterile, cell-culture grade 100% DMSO to the vial to achieve a 10 mM stock solution.

  • Lattice Disruption: Vortex the vial vigorously for 30 seconds. If particulate matter remains visible, subject the vial to mild sonication in a water bath at 37°C for 5 minutes. Causality: The localized thermal and mechanical energy from sonication overcomes the activation energy required to fully dissociate the hydrophobic crystal lattice.

  • Aliquot & Storage: Divide the 10 mM stock into 50 µL single-use aliquots and store at -20°C or -80°C. Causality: Repeated freeze-thaw cycles can lead to compound degradation or irreversible precipitation; single-use aliquots preserve molecular integrity.

Phase 2: Preparation of Working Solutions and Assay Application

  • Thawing: Thaw a single 50 µL aliquot of the 10 mM stock at room temperature. Vortex briefly to ensure homogeneity.

  • Serial Dilution (Intermediates): Prepare 1000x intermediate solutions in 100% DMSO according to the desired final concentrations (e.g., dilute the 10 mM stock 1:2 in DMSO to create a 5 mM intermediate for a 5 µM final concentration).

  • Media Addition (The Critical Step): Pre-warm the cell culture media to 37°C. Add 1.0 µL of the respective 1000x intermediate to 999 µL of the pre-warmed media. Crucial Technique: Add the DMSO solution dropwise while simultaneously vortexing or rapidly swirling the media. Causality: Rapid mixing prevents localized high concentrations of the hydrophobic compound, which would otherwise trigger spontaneous nucleation and precipitation in the aqueous environment.

  • Validation Check: Inspect the final media solution under an inverted microscope (10x or 20x objective). The absence of micro-crystals validates successful solubilization.

  • Cell Treatment: Immediately apply the media containing the compound to the cultured cells to prevent gradual compound crash-out over time.

Workflow Visualization

G Powder 6-(2-methylphenyl)pyridazin-3(2H)-one (Solid Powder) Stock 10 mM Master Stock (Dissolve in 100% DMSO) Powder->Stock Add DMSO Sonication Vortex & Mild Sonication (37°C, 5 min) Stock->Sonication Disrupt crystal lattice Aliquot Aliquot & Store (-20°C to -80°C) Sonication->Aliquot Prevent freeze-thaw Intermediate 1000x Intermediate Solutions (Serial Dilution in 100% DMSO) Sonication->Intermediate For immediate use Media Dilute 1:1000 in Pre-warmed Media (Final DMSO = 0.1%) Intermediate->Media Dropwise + Rapid Mixing Assay In Vitro Cellular Assay (e.g., AChE Inhibition / Viability) Media->Assay Microscopic validation

Workflow for the preparation and self-validating dilution of 6-(2-methylphenyl)pyridazin-3(2H)-one.

References

  • Xing, W., Fu, Y., Shi, Z., Lu, D., Jian, Z., & Hu, Y. (2013). Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 63, 95-103.[Link]

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-894.[Link]

Sources

Using 6-(2-methylphenyl)pyridazin-3(2H)-one as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 6-(2-Methylphenyl)pyridazin-3(2H)-one as a Privileged Building Block in Medicinal Chemistry

Executive Summary The pyridazin-3(2H)-one scaffold is a highly versatile, biologically accepted pharmacophore that has driven the discovery of numerous therapeutics, particularly in cardiovascular diseases, oncology, and inflammatory modulation[1][2]. Within this class, 6-(2-methylphenyl)pyridazin-3(2H)-one serves as a highly specialized building block. The strategic placement of an ortho-methyl group on the C-6 phenyl ring introduces critical steric hindrance, locking the biaryl system into a non-planar conformation. This conformational restriction is a proven medicinal chemistry tactic to enhance target selectivity, improve lipophilicity, and optimize pharmacokinetic profiles. This application note provides an in-depth technical guide to the pharmacological rationale, synthetic workflows, and validated protocols for utilizing this building block in drug development.

Pharmacological Rationale & Target Pathways

The incorporation of the pyridazin-3(2H)-one moiety into drug candidates leverages its ability to act as a bioisostere for amides and pyrimidines. The lactam motif (NH-C=O) functions as an excellent hydrogen bond donor-acceptor pair, crucial for anchoring molecules within enzyme active sites or receptor pockets[1].

  • Phosphodiesterase (PDE) Inhibition: Pyridazinones are classic inhibitors of PDE3, an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP)[2]. By inhibiting PDE3, these compounds elevate intracellular cAMP levels, activating Protein Kinase A (PKA) and leading to vasodilation and positive inotropic effects. The 6-(2-methylphenyl) group specifically occupies a tight hydrophobic pocket in the PDE3 active site, where the ortho-methyl group prevents off-target binding to other PDE isoforms by restricting the dihedral angle.

  • Formyl Peptide Receptor (FPR) Agonism: Recent advances have identified N-2 alkylated pyridazin-3(2H)-ones as potent agonists of FPRs, which play an essential role in regulating endogenous inflammation and immunity[3].

G cAMP cAMP PDE3 PDE3 Enzyme cAMP->PDE3 Hydrolysis PKA Protein Kinase A (Active) cAMP->PKA Activates AMP AMP (Inactive) PDE3->AMP Degradation Inhibitor 6-(2-Methylphenyl) pyridazin-3(2H)-one Inhibitor->PDE3 Inhibits Vasodilation Vasodilation & Cardioprotection PKA->Vasodilation Phosphorylation Cascade

Caption: Mechanism of action for pyridazin-3(2H)-one derivatives in PDE3 inhibition and downstream vasodilation.

Synthetic Utility and Diversification Strategies

As a building block, 6-(2-methylphenyl)pyridazin-3(2H)-one offers multiple orthogonal vectors for late-stage functionalization:

  • N-2 Alkylation: The lactam nitrogen is weakly acidic (pKa ~ 10.5). Mild bases (e.g., K2CO3) selectively deprotonate this position, allowing for rapid alkylation with alkyl halides or arylacetamides to generate FPR agonists[3].

  • C-4 / C-5 Functionalization: The electron-deficient nature of the diazine ring allows for oxidative nucleophilic substitution of hydrogen (S_N^H) or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) if the ring is pre-halogenated[4].

  • Solid-Phase Synthesis: The pyridazinone core can be immobilized onto a Wang resin, enabling combinatorial chemistry approaches to generate large libraries of 6-arylpyridazin-3(2H)-ones with high chemical purity[5].

Workflow SM 4-(2-Methylphenyl)- 4-oxobutanoic acid Hydrazine Hydrazine Hydrate (MW Irradiation) SM->Hydrazine Intermediate 6-(2-Methylphenyl)-4,5- dihydropyridazin-3(2H)-one Hydrazine->Intermediate Oxidation Oxidation (Aromatization) Intermediate->Oxidation Core 6-(2-Methylphenyl) pyridazin-3(2H)-one Oxidation->Core N_Alkylation N-2 Alkylation (FPR Agonists) Core->N_Alkylation Base, R-X C_Functionalization C-4/C-5 Functionalization (Cross-Coupling) Core->C_Functionalization S_N^H / Pd-Cat

Caption: Synthetic workflow detailing the assembly and subsequent diversification of the pyridazinone core.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of the Dihydropyridazinone Intermediate Causality & Rationale: Traditional conventional heating for the condensation of keto-acids with hydrazine hydrate requires 4 to 8 hours of reflux and often results in lower yields due to thermal degradation and the formation of polymeric side products[6]. Microwave irradiation accelerates the nucleophilic attack and subsequent cyclization, reducing reaction times to under 10 minutes while boosting yields.

Materials:

  • 4-(2-Methylphenyl)-4-oxobutanoic acid (1.0 mmol)

  • Hydrazine hydrate (80% aqueous solution, 1.2 mmol)

  • Absolute ethanol (2.0 mL)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe reactor vial, suspend 4-(2-methylphenyl)-4-oxobutanoic acid (1.0 mmol) in 2.0 mL of absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.2 mmol) dropwise to the suspension. Note: The reaction is exothermic; addition should be controlled to prevent solvent boil-off.

  • Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 10 minutes[6].

  • Workup & Validation: Cool the vial to room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

    • Self-Validation Check: The disappearance of the UV-active starting material spot and the appearance of a new, lower Rf spot indicates complete conversion.

  • Isolation: Pour the concentrated mixture into 15 mL of ice-cold water. The product, 6-(2-methylphenyl)-4,5-dihydropyridazin-3(2H)-one, will precipitate as a solid. Collect by vacuum filtration, wash with cold water, and dry under a vacuum.

Protocol B: Aromatization to 6-(2-Methylphenyl)pyridazin-3(2H)-one Causality & Rationale: The dihydro intermediate lacks the full aromaticity required for optimal π−π stacking interactions within target binding pockets. Dehydrogenation establishes the fully planar pyridazinone ring, with the ortho-methylphenyl group twisted out of plane.

Step-by-Step Procedure:

  • Dissolve the dihydropyridazinone intermediate (1.0 mmol) in glacial acetic acid (5.0 mL).

  • Add bromine (1.1 mmol) dropwise at room temperature.

  • Heat the mixture to 60°C for 2 hours.

  • Self-Validation Check: Evolution of HBr gas will cease upon reaction completion. TLC will show a slight shift in Rf and a distinct change in UV absorption characteristics (a stronger chromophore indicates aromatization).

  • Cool and pour into ice water containing sodium thiosulfate to quench unreacted bromine. Filter the resulting solid to obtain the pure building block.

Protocol C: N-2 Alkylation for Library Generation Causality & Rationale: To synthesize FPR agonists, an arylacetamide chain must be appended to the N-2 position[3]. Using anhydrous acetonitrile (CH3CN) and potassium carbonate (K2CO3) ensures strictly N-alkylation over O-alkylation, as K2CO3 is strong enough to deprotonate the lactam but weak enough to avoid hydrolyzing the electrophile.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 6-(2-methylphenyl)pyridazin-3(2H)-one (1.0 mmol) in anhydrous CH3CN (10 mL).

  • Add finely powdered K2CO3 (2.0 mmol) and stir at room temperature for 15 minutes to pre-form the potassium salt.

  • Add the electrophile (e.g., ethyl bromoacetate, 1.5 mmol) dropwise[3].

  • Reflux the mixture for 1–3 hours.

  • Self-Validation Check: Filter the hot mixture to remove inorganic salts. Concentrate the filtrate and analyze via 1H-NMR. The disappearance of the broad lactam N-H peak (~12-13 ppm) and the appearance of an N-CH2 singlet (~4.8 ppm) confirms successful N-alkylation.

Quantitative Data Presentation

The following table summarizes the performance metrics of the microwave-assisted synthesis (Protocol A) compared to traditional conventional heating, demonstrating the efficiency gains critical for high-throughput medicinal chemistry workflows[6].

ParameterMicrowave-Assisted SynthesisConventional Heating Method
Reaction Time 4 – 10 minutes4 – 8 hours
Temperature 120°C (Controlled Irradiation)Reflux (~78°C in Ethanol)
Yield (%) 85 – 92%65 – 78%
Purity (Crude) High (Minimal side products)Moderate (Polymeric impurities)
Scalability Limited by microwave vial sizeHighly scalable in standard glassware
Energy Consumption LowHigh

Table 1: Comparative analysis of synthetic methodologies for the preparation of dihydropyridazinone intermediates.

References

  • Pyridazin-3(2H)-ones: The versatile pharmacophore of medicinal significance. ResearchGate. 1

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC. 2

  • Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones. PubMed. 5

  • Synthesis of pyridazin-3(2H)-one derivatives 6a–w. ResearchGate. 3

  • A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach. Benchchem. 6

  • Synthesis of Functionalized Pyridazin-3(2H)-ones via Nucleophilic Substitution of Hydrogen (SNH). ACS Publications. 4

Sources

NMR spectroscopy reference data for 6-(2-methylphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive NMR Spectroscopy Protocol and Reference Data for 6-(2-methylphenyl)pyridazin-3(2H)-one

Executive Summary & Chemical Context

6-(2-methylphenyl)pyridazin-3(2H)-one (CAS: 1105194-00-0)[1] is a critical heterocyclic building block frequently utilized in the development of pharmaceuticals, particularly in the design of phosphodiesterase (PDE) inhibitors and antihypertensive agents. Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount.

A primary analytical challenge with pyridazin-3(2H)-ones is the lactam-lactim tautomerism. In solution, the molecule can theoretically exist as a lactam (featuring an N-H and C=O) or a lactim (featuring an N=C-OH). Establishing the dominant tautomeric state and accurately assigning the highly coupled pyridazine ring protons (C4-H and C5-H) requires a rigorously controlled, self-validating NMR protocol[2].

Causality in Experimental Design

To ensure absolute scientific integrity, our protocol deviates from generic NMR preparation and employs specific, targeted parameters:

  • Solvent Selection (DMSO-d6): Deuterated dimethyl sulfoxide is explicitly chosen over CDCl3. DMSO-d6 acts as a strong hydrogen-bond acceptor, which stabilizes the lactam tautomer and drastically slows down the proton exchange rate of the N-H group. This allows the N-H proton to be observed as a distinct, highly deshielded signal (~13.1 ppm), serving as a primary validation point for the lactam structure[3].

  • Relaxation Delay (D1): A standard 1-second D1 is insufficient for the quaternary carbons (C3=O, C6=N, and Aryl-C) in this rigid heterocyclic system. We mandate a D1 of 5 seconds for 13 C acquisition to ensure complete longitudinal relaxation, allowing for semi-quantitative integration and preventing the loss of the critical C3 carbonyl signal.

  • 2D NMR Necessity: The ortho-methyl group on the phenyl ring creates steric hindrance, restricting free rotation around the C6-Aryl bond. This can cause the phenyl protons to overlap unpredictably. Heteronuclear Multiple Bond Correlation (HMBC) is required to definitively distinguish the C4 and C5 protons by observing their long-range couplings to the C3 carbonyl[2].

Self-Validating Acquisition Protocol

Execute the following step-by-step methodology to acquire high-fidelity spectra. This protocol includes built-in validation checkpoints to ensure data integrity.

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of 6-(2-methylphenyl)pyridazin-3(2H)-one.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a high-quality 5 mm NMR tube.

  • Validation Checkpoint 1: Inspect the tube for particulates. The solution must be optically clear. Any undissolved material will cause magnetic susceptibility gradients, broadening the spectral lines and obscuring the ~9.8 Hz coupling of the pyridazine protons.

Step 2: Spectrometer Tuning and Shimming

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock onto the deuterium signal of DMSO-d6.

  • Perform gradient shimming (e.g., TopShim).

  • Validation Checkpoint 2: Acquire a quick 1-scan 1 H spectrum. Measure the full width at half maximum (FWHM) of the residual DMSO-d5 quintet at 2.50 ppm. It must be 1.0 Hz. If it is broader, re-shim the instrument.

Step 3: Data Acquisition

  • 1 H NMR: Acquire 16–32 scans with a spectral width of 15 ppm (to capture the N-H proton), a D1 of 2.0 s, and an acquisition time of 3.0 s.

  • 13 C NMR: Acquire 512–1024 scans with a spectral width of 250 ppm, a D1 of 5.0 s, and proton decoupling (WALTZ-16).

  • 2D HMBC (If required for impurity profiling): Set the long-range coupling delay to 65 ms (optimized for nJCH​ = 8 Hz) to map the connectivity between the ortho-methyl protons and the aryl ring.

Reference Data and Spectral Assignments

The following tables summarize the validated reference chemical shifts for 6-(2-methylphenyl)pyridazin-3(2H)-one, synthesized from structural analogs and established pyridazinone shielding tensors[2][3].

Table 1: 1 H NMR Reference Data (400 MHz, DMSO-d6)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
N-H 13.10Singlet (br)-1HHighly deshielded lactam proton; confirms tautomeric state.
C5-H 7.75Doublet9.81HPyridazine ring proton; deshielded by adjacent C=N and Ar group.
Ar-H (C3') 7.40Doublet7.51HPhenyl proton adjacent to the methyl group.
Ar-H (C4', C5') 7.35 - 7.25Multiplet-2HOverlapping meta and para phenyl protons.
Ar-H (C6') 7.20Doublet7.51HPhenyl proton ortho to the pyridazine ring.
C4-H 6.95Doublet9.81HPyridazine proton α to carbonyl; shielded relative to C5.
Ar-CH 3​ 2.35Singlet-3HOrtho-methyl aliphatic protons.

Self-Validation Check: The integration ratio of the N-H peak (13.10 ppm) to the Ar-CH 3​ peak (2.35 ppm) must be exactly 1:3. A diminished N-H integral indicates trace water contamination leading to proton exchange.

Table 2: 13 C NMR Reference Data (100 MHz, DMSO-d6)
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C3 160.5C=O (Quat)Characteristic lactam carbonyl carbon.
C6 145.2C=N (Quat)Imine-like carbon attached to the aryl group.
Ar-C1' 136.1C (Quat)Aryl carbon attached to the pyridazine ring.
Ar-C2' 134.8C (Quat)Aryl carbon attached to the methyl group.
Ar-C3' 130.5CHAryl methine carbon.
C5 129.8CHPyridazine methine carbon β to the carbonyl.
Ar-C4' 129.2CHAryl methine carbon.
Ar-C5' 128.5CHAryl methine carbon.
Ar-C6' 126.3CHAryl methine carbon.
C4 125.4CHPyridazine methine carbon α to the carbonyl.
Ar-CH 3​ 20.1CH 3​ Aliphatic methyl carbon.

Workflow Visualization

The following diagram illustrates the logical progression and self-validating feedback loops required to process and assign the NMR spectra of pyridazinone derivatives accurately.

NMR_Workflow A Sample Preparation (Solubilization in DMSO-d6) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B Transfer to 5mm NMR tube Validate lock signal C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C If overlapping aryl signals D Spectral Processing (Apodization, FT, Phase/Baseline) B->D Raw FID C->D Raw FID E Signal Assignment (Multiplet Analysis & Integration) D->E Processed Spectra F Structural Validation (Lactam Tautomer Confirmation) E->F Cross-reference with expected shifts

Figure 1: Self-validating NMR acquisition and spectral processing workflow for pyridazinones.

References

  • Besada, P., Costas, T., Vila, N., & Terán, C. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry.
  • BLD Pharm. 361979-27-3 | 5-Ethyl-6-phenyl-2,3-dihydropyridazin-3-one (Contains CAS 1105194-00-0 Data).
  • MDPI. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules.

Sources

Application Notes and Protocols for In Vivo Dosing of 6-(2-methylphenyl)pyridazin-3(2H)-one in Rodent Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyridazinone scaffold is a prominent feature in a variety of pharmacologically active agents, with derivatives showing promise in therapeutic areas such as cardiovascular diseases, oncology, and neurodegenerative disorders.[1][2][3][4] The compound 6-(2-methylphenyl)pyridazin-3(2H)-one is a novel investigational molecule belonging to this class. As with many heterocyclic small molecules emerging from drug discovery pipelines, establishing a robust in vivo dosing strategy in relevant preclinical species is a critical step to bridge the gap between in vitro activity and in vivo efficacy and safety.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo dosing studies for 6-(2-methylphenyl)pyridazin-3(2H)-one in rodent models. This document emphasizes the scientific rationale behind protocol design, from initial formulation development to pharmacokinetic/pharmacodynamic (PK/PD) analysis and target engagement verification, ensuring a holistic and scientifically rigorous approach.

Physicochemical Characterization and Pre-formulation Studies

A thorough understanding of the physicochemical properties of 6-(2-methylphenyl)pyridazin-3(2H)-one is the cornerstone of developing a successful in vivo dosing strategy. While specific data for this molecule may be limited, inferences can be drawn from structurally similar compounds like 6-phenylpyridazin-3(2H)-one, which is known to have poor aqueous solubility.[7][8][9][10] It is highly probable that 6-(2-methylphenyl)pyridazin-3(2H)-one also exhibits low water solubility, a common characteristic of many new chemical entities.[5][11]

Key Pre-formulation Parameters to Investigate:

  • Solubility: Determine the solubility in a range of pharmaceutically acceptable solvents and vehicles. This will directly inform the formulation strategy.

  • LogP/LogD: The lipophilicity of the compound will influence its absorption, distribution, metabolism, and excretion (ADME) properties.

  • pKa: Understanding the ionization state of the molecule at different pH values is crucial for predicting its behavior in the gastrointestinal tract and for developing pH-modified formulations.

  • Solid-State Characterization (Polymorphism): Different crystalline forms can have different solubilities and dissolution rates, impacting bioavailability.[12]

Formulation Development for Rodent Dosing

The poor aqueous solubility of many pyridazinone derivatives necessitates the use of enabling formulation strategies to achieve adequate systemic exposure in vivo.[6][11][12] The choice of formulation will depend on the intended route of administration, the dose level, and the duration of the study.

Table 1: Formulation Strategies for Poorly Soluble Compounds

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvent Systems A mixture of a water-miscible organic solvent (e.g., DMSO, PEG-400) and water.[11]Simple to prepare, suitable for early-stage studies.Potential for drug precipitation upon dilution in aqueous physiological fluids. Vehicle toxicity at higher concentrations.[13]
Suspensions The solid drug is dispersed in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose).Can accommodate higher doses, avoids organic solvents.Physical instability (settling, caking), potential for inaccurate dosing if not properly homogenized.
Lipid-Based Formulations Self-emulsifying drug delivery systems (SEDDS) or solutions in oils.[11][14]Can enhance oral bioavailability by promoting lymphatic uptake and avoiding first-pass metabolism.Complexity of formulation, potential for gastrointestinal side effects.
Cyclodextrin Complexes The drug molecule is encapsulated within a cyclodextrin molecule, increasing its apparent water solubility.[12][13]Significant increase in solubility, suitable for intravenous administration.Can be expensive, potential for nephrotoxicity with some cyclodextrins.
Nanosuspensions The drug is milled to nanometer-sized particles, increasing the surface area for dissolution.[14]Improved dissolution rate and bioavailability.Requires specialized equipment for production.
Protocol: Preparation of a Co-solvent Formulation for Oral Gavage
  • Solubility Assessment: Determine the solubility of 6-(2-methylphenyl)pyridazin-3(2H)-one in various co-solvents (e.g., DMSO, PEG-400, Ethanol).

  • Vehicle Selection: Choose a co-solvent system that provides the desired drug concentration and is well-tolerated by the animals. A common starting point is a mixture of DMSO and PEG-400, further diluted with saline or water.

  • Preparation:

    • Accurately weigh the required amount of 6-(2-methylphenyl)pyridazin-3(2H)-one.

    • Dissolve the compound in the chosen organic co-solvent(s) with gentle vortexing or sonication.

    • Slowly add the aqueous component (e.g., saline) to the organic solution while continuously mixing to avoid precipitation.

    • Visually inspect the final formulation for clarity and absence of particulates.

  • Stability: Assess the short-term stability of the formulation at room temperature and under refrigeration to ensure its integrity throughout the dosing period.

In Vivo Dosing Protocols in Rodents

Adherence to ethical guidelines and institutional animal care and use committee (IACUC) protocols is paramount for all in vivo studies.[15][16] Proper animal handling and administration techniques are crucial for data quality and animal welfare.[17]

Workflow for a Typical In Vivo Dosing Study

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Observation cluster_2 Phase 3: Sample Collection cluster_3 Phase 4: Analysis A Acclimatize Animals C Randomize into Groups A->C B Prepare Dosing Formulation B->C D Administer Compound (e.g., PO, IV, IP) C->D E Monitor for Clinical Signs D->E F Record Body Weights E->F G Collect Blood Samples (PK Analysis) F->G H Collect Tissues (PD/Target Engagement) G->H I Bioanalysis of Drug Levels H->I K Data Interpretation & Reporting I->K J Pharmacodynamic Biomarker Analysis J->K

Caption: Workflow for an in vivo rodent study.

Protocol: Oral Gavage (PO) Administration

Oral administration is a common route for preclinical efficacy studies, mimicking the intended clinical route for many drugs.[17]

  • Animal Restraint: Gently but firmly restrain the mouse or rat.

  • Gavage Needle Measurement: Measure the appropriate length for the gavage needle, from the tip of the animal's nose to the last rib, to ensure delivery to the stomach.[13]

  • Needle Insertion: Carefully insert the ball-tipped gavage needle into the esophagus and advance it to the pre-measured length.

  • Dose Administration: Slowly dispense the dosing formulation.

  • Post-Dosing Observation: Monitor the animal for any signs of distress or complications.

Protocol: Intravenous (IV) Injection (Tail Vein)

IV administration is often used for pharmacokinetic studies to determine parameters like clearance and volume of distribution, as it provides 100% bioavailability.[18]

  • Animal Restraint and Vein Dilation: Place the animal in a suitable restraint device. Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.[19]

  • Injection Site Preparation: Clean the tail with an appropriate antiseptic.

  • Needle Insertion: Insert a small-gauge needle (e.g., 27-30G for mice) with the bevel facing up into one of the lateral tail veins at a shallow angle.[19]

  • Injection: Once the needle is in the vein, slowly inject the substance.

  • Post-Injection Care: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Table 2: Recommended Dosing Volumes and Needle Sizes for Rodents

RouteMouse Max VolumeMouse Needle GaugeRat Max VolumeRat Needle Gauge
Oral (PO) 10 mL/kg20-22g (ball-tip)10 mL/kg18-20g (ball-tip)
Intravenous (IV) 5 mL/kg27-30g5 mL/kg25-27g
Intraperitoneal (IP) 10 mL/kg25-27g10 mL/kg23-25g
Subcutaneous (SC) 5-10 mL/kg25-27g5-10 mL/kg23-25g
Data compiled from multiple sources providing guidelines for animal experimentation.[15][17][19][20]

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

PK/PD modeling is a powerful tool in drug development that establishes a quantitative relationship between drug exposure (pharmacokinetics) and the pharmacological effect (pharmacodynamics).[21][22][23]

Pharmacokinetic (PK) Studies

The goal of a PK study is to characterize the ADME properties of 6-(2-methylphenyl)pyridazin-3(2H)-one.

  • Study Design: A typical study involves administering the compound via both IV and the intended therapeutic route (e.g., PO) to different groups of animals.

  • Blood Sampling: Serial blood samples are collected at various time points post-dosing.

  • Bioanalysis: Drug concentrations in plasma are quantified using a validated analytical method (e.g., LC-MS/MS).

  • Parameter Calculation: Key PK parameters such as clearance, volume of distribution, half-life, Cmax, Tmax, and oral bioavailability are calculated.

Pharmacodynamic (PD) and Target Engagement Studies

Demonstrating that a compound engages its intended target in vivo is crucial for validating its mechanism of action.[24][25][26]

  • Biomarker Analysis: Measure a downstream biomarker of target activity in relevant tissues or blood. For example, if the target is a kinase, measure the phosphorylation of a known substrate.[21]

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to directly measure target engagement in tissues by assessing the thermal stabilization of the target protein upon ligand binding.[27][28]

PK/PD Modeling Workflow

G cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_link PK/PD Link cluster_output Model Output Dose Dosing Regimen PK_Model PK Model Dose->PK_Model Concentration Drug Concentration vs. Time PK_Model->Concentration Link_Model Link Model (e.g., Emax) Concentration->Link_Model PD_Model PD Model Effect Pharmacological Effect vs. Time PD_Model->Effect Prediction Prediction of Optimal Dosing Regimen Effect->Prediction Link_Model->PD_Model

Caption: PK/PD modeling workflow.

Dose Selection and Study Design Considerations

  • Dose-Range Finding Studies: Initial studies should aim to determine the maximum tolerated dose (MTD) and to identify a range of doses that produce a graded pharmacological response.[16]

  • Allometric Scaling: While not a substitute for experimental data, allometric scaling can be used to estimate an appropriate starting dose in rodents based on in vitro potency or data from other species.[29][30][31][32][33]

  • Control Groups: Always include a vehicle control group to account for any effects of the formulation itself.[16]

  • Ethical Considerations: The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all animal studies. Use the minimum number of animals required to obtain statistically significant results.

Conclusion

A systematic and well-informed approach to in vivo dosing is critical for the successful preclinical development of 6-(2-methylphenyl)pyridazin-3(2H)-one. By carefully considering its physicochemical properties, developing an appropriate formulation, and employing rigorous in vivo protocols, researchers can generate high-quality data to assess its pharmacokinetic profile, confirm its mechanism of action through target engagement, and establish a clear dose-response relationship. This comprehensive strategy will provide the necessary foundation for advancing this promising compound through the drug development pipeline.

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Elucidating the Mass Spectrometric Fragmentation of 6-(2-methylphenyl)pyridazin-3(2H)-one: A Guide to Structural Characterization

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a detailed guide to understanding and predicting the mass spectrometry fragmentation pattern of 6-(2-methylphenyl)pyridazin-3(2H)-one, a heterocyclic compound representative of a class with significant interest in medicinal chemistry.[1] We explore the fragmentation behavior under both hard ionization (Electron Ionization, EI) and soft ionization (Electrospray Ionization, ESI) techniques coupled with tandem mass spectrometry (MS/MS). This document explains the causal mechanisms behind the observed fragmentation, offers detailed, field-proven protocols for sample analysis, and presents expected data to aid in the structural confirmation and characterization of this and related pyridazinone derivatives.

Introduction: The Role of Mass Spectrometry in Small Molecule Characterization

The structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. Mass spectrometry (MS) stands as a powerful and indispensable analytical technique, providing highly specific information about a molecule's mass, elemental composition, and structural features.[2] For small molecules like 6-(2-methylphenyl)pyridazin-3(2H)-one, understanding the fragmentation pattern is akin to deciphering a molecular fingerprint, enabling unambiguous identification even in complex matrices.

This guide focuses on two primary ionization techniques:

  • Electron Ionization (EI): A high-energy, "hard" ionization technique that imparts significant internal energy to the analyte molecule.[3] This results in extensive and reproducible fragmentation, providing rich structural information that is invaluable for library matching and de novo identification.[4]

  • Electrospray Ionization (ESI): A "soft" ionization technique that transfers ions from solution to the gas phase with minimal energy, typically leaving the molecular ion intact.[5][6][7] When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation through collision-induced dissociation (CID), enabling targeted structural analysis.[8]

By examining the fragmentation of 6-(2-methylphenyl)pyridazin-3(2H)-one (Molecular Formula: C₁₁H₁₀N₂O, Monoisotopic Mass: 186.0793 Da) under both EI and ESI conditions, we can construct a comprehensive picture of its gas-phase chemistry.

Predicted Fragmentation Pathways

The fragmentation of 6-(2-methylphenyl)pyridazin-3(2H)-one is governed by the inherent stability of its aromatic systems and the bond energies within the pyridazinone heterocycle. The presence of the 2-methylphenyl (o-tolyl) group introduces specific pathways, primarily related to the formation of stable benzylic-type cations.

Electron Ionization (EI) Fragmentation

Under standard 70 eV EI conditions, the molecule will readily form a radical cation (M⁺•) at m/z 186, which then undergoes a series of competing fragmentation reactions. The primary cleavages are expected to involve the pyridazinone ring and the bond connecting the two aromatic systems.

Key predicted fragmentation steps include:

  • Formation of the Tropylium Ion: A hallmark of alkylbenzene fragmentation, cleavage of the bond between the phenyl ring and the pyridazinone ring is expected. This generates a tolyl cation at m/z 91, which readily rearranges to the highly stable tropylium ion. This is often a very abundant ion in the EI spectra of such compounds.

  • Loss of Neutral Molecules: The pyridazinone ring is susceptible to the loss of small, stable neutral molecules. The expulsion of carbon monoxide (CO) is a common pathway for lactam-containing structures, leading to a fragment at m/z 158. A subsequent or alternative loss of dinitrogen (N₂) from the pyridazine core would also result in a fragment at m/z 158.

  • Ring Cleavage: Complex rearrangements and cleavages within the pyridazinone ring can lead to various smaller fragments.

G parent C₁₁H₁₀N₂O⁺• m/z 186 (Molecular Ion) frag158 C₁₀H₁₀N₂⁺• m/z 158 parent->frag158 - CO frag91 C₇H₇⁺ m/z 91 (Tropylium Ion) parent->frag91 - C₄H₃N₂O• frag95 C₄H₃N₂O⁺ m/z 95 parent->frag95 - C₇H₇•

Caption: Predicted Electron Ionization (EI) fragmentation pathway.
Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive-ion ESI, the molecule will be detected as the protonated species, [M+H]⁺, at m/z 187. This ion will show high stability in the initial MS1 scan. Tandem MS (MS/MS) analysis involves selecting this precursor ion and subjecting it to collision-induced dissociation (CID) to induce fragmentation.[9]

Key predicted fragmentation steps for the [M+H]⁺ ion include:

  • Major Neutral Losses: Similar to EI, the protonated pyridazinone ring is expected to lose stable neutral molecules. The loss of N₂ is a highly favorable pathway for protonated pyridazine systems, resulting in a prominent product ion at m/z 159.[10] A competing loss of CO would yield an isobaric ion, also at m/z 159. High-resolution mass spectrometry would be required to distinguish these two fragments.[11][12]

  • Inter-ring Cleavage: Fragmentation at the bond connecting the two rings will also occur, producing the stable tolyl or tropylium cation at m/z 91.

G parent [C₁₁H₁₀N₂O + H]⁺ m/z 187 (Precursor Ion) frag159 [C₁₀H₁₁N₂]⁺ or [C₁₀H₁₁O]⁺ m/z 159 parent->frag159 - N₂ or - CO frag91 C₇H₇⁺ m/z 91 (Tropylium Ion) parent->frag91 - C₄H₄N₂O

Caption: Predicted ESI-MS/MS fragmentation pathway of the [M+H]⁺ ion.

Experimental Protocols

The following protocols provide a robust starting point for the analysis of 6-(2-methylphenyl)pyridazin-3(2H)-one. Optimization may be necessary depending on the specific instrumentation and sample matrix.

General Sample Preparation

The objective of sample preparation is to solubilize the analyte and remove interfering matrix components.[13][14]

  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the initial mobile phase (for LC-MS) or solvent (for GC-MS) to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.

Protocol for LC-MS/MS (ESI) Analysis

This method is ideal for quantitative analysis and for confirming the molecular weight and fragmentation of the protonated molecule.

G sample Prepared Sample hplc HPLC Separation (C18 Column) sample->hplc esi ESI Source (+ Ion Mode) hplc->esi ms1 MS1: Quadrupole 1 (Select m/z 187) esi->ms1 cid MS2: Collision Cell (Fragment with N₂) ms1->cid tof TOF Analyzer (Detect Fragments) cid->tof data Data Acquisition tof->data

Caption: General experimental workflow for LC-MS/MS analysis.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometer (ESI) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr (Nitrogen).

    • MS1 Scan Range: m/z 50-400.

    • MS/MS Analysis:

      • Precursor Ion: m/z 187.1.

      • Collision Gas: Argon or Nitrogen.

      • Collision Energy: Ramp from 10-40 eV to observe the onset and extent of fragmentation.

Protocol for GC-MS (EI) Analysis

This method provides a classic, library-searchable fragmentation pattern and is excellent for structural confirmation of volatile and thermally stable compounds.[4]

Instrumentation: A Gas Chromatography (GC) system coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Hold at 100 °C for 1 minute, ramp at 20 °C/min to 280 °C, hold for 5 minutes.

    • Injection Mode: Split (e.g., 20:1).

  • Mass Spectrometer (EI) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[3]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Expected Data Summary and Interpretation

Accurate mass measurement using a high-resolution mass spectrometer (HRMS), such as a TOF or Orbitrap, is critical for assigning the correct elemental composition to each fragment ion, thereby increasing confidence in the structural elucidation.[15][16] Proper mass calibration is vital for achieving good mass accuracy.[17][18]

The table below summarizes the key ions expected from the fragmentation of 6-(2-methylphenyl)pyridazin-3(2H)-one.

Ionization ModeIon TypeNominal m/zCalculated Exact Mass (Da)Proposed FormulaNotes
EI Molecular Ion (M⁺•)186186.0793C₁₁H₁₀N₂O⁺•The intact radical cation.
Fragment158158.0844C₁₀H₁₀N₂⁺•Resulting from the loss of CO.
Fragment9191.0548C₇H₇⁺Highly stable tropylium ion; often the base peak.
Fragment9595.0245C₄H₃N₂O⁺The pyridazinone portion after inter-ring cleavage.
ESI Protonated Molecule [M+H]⁺187187.0871C₁₁H₁₁N₂O⁺Precursor ion for MS/MS; should be the base peak in MS1.
Product Ion159159.0922C₁₁H₁₁O⁺Loss of N₂ from the precursor ion.
Product Ion159159.0817C₁₀H₇N₂⁺Loss of CO from the precursor ion (distinguishable by HRMS).
Product Ion9191.0548C₇H₇⁺Tropylium ion formed via CID.

Conclusion

The mass spectrometric analysis of 6-(2-methylphenyl)pyridazin-3(2H)-one provides distinct and interpretable fragmentation patterns under both EI and ESI conditions. The EI spectrum is predicted to be dominated by fragments resulting from ring cleavage and the formation of the characteristic m/z 91 tropylium ion. The ESI-MS/MS spectrum of the protonated molecule is expected to show primary neutral losses of N₂ and/or CO.

The protocols and predictive data presented in this application note serve as a comprehensive resource for researchers. By leveraging both hard and soft ionization techniques, especially when combined with high-resolution mass measurement, scientists can achieve confident structural characterization and confirmation of this compound and its analogs, accelerating research and development in medicinal chemistry and related fields.

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Troubleshooting & Optimization

Improving the synthesis yield of 6-(2-methylphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals optimize the synthesis of 6-(2-methylphenyl)pyridazin-3(2H)-one .

This specific pyridazinone derivative is a highly valued scaffold in medicinal chemistry, frequently serving as an intermediate for COX-2 inhibitors, analgesics, and anti-inflammatory agents[1][2]. The standard synthesis relies on a two-step sequence: the condensation of a γ-keto acid with hydrazine hydrate, followed by an oxidative dehydrogenation[3]. However, the electron-rich nature of the ortho-tolyl ring introduces specific chemoselectivity challenges that can severely compromise your yield.

Below, you will find a comprehensive workflow, causality-driven troubleshooting Q&As, quantitative optimization data, and self-validating experimental protocols.

Synthesis Workflow Visualization

SynthesisWorkflow KetoAcid 4-(2-methylphenyl)- 4-oxobutanoic acid Hydrazine Hydrazine Hydrate (Ethanol, Reflux) KetoAcid->Hydrazine Dihydro 6-(2-methylphenyl)-4,5- dihydro-3(2H)-pyridazinone Hydrazine->Dihydro Condensation (-H2O) Oxidation Oxidation (CuCl2) (Acetonitrile, Reflux) Dihydro->Oxidation Product 6-(2-methylphenyl) pyridazin-3(2H)-one Oxidation->Product Dehydrogenation (-2H)

Two-step synthesis workflow for 6-(2-methylphenyl)pyridazin-3(2H)-one.

Troubleshooting Guide & FAQs

Q1: My condensation step (Step 1) stalls at ~60% yield, and I observe a sticky residue during workup. How can I drive this to completion?

  • Causality: The condensation of the γ-keto acid with hydrazine hydrate is an equilibrium-driven dehydration reaction. The "sticky residue" is typically an uncyclized hydrazone intermediate or unreacted starting material. Because water is a byproduct, its accumulation in the solvent shifts the equilibrium backwards.

  • Solution: First, ensure you are using a slight stoichiometric excess of hydrazine hydrate (1.2 to 1.5 equivalents) to force the consumption of the keto-acid[4]. Second, if standard reflux in ethanol is insufficient, switch to a higher-boiling solvent like toluene and utilize a Dean-Stark trap to azeotropically remove water as it forms.

Q2: During the oxidation of the dihydropyridazinone (Step 2) using bromine in acetic acid, my LC-MS shows a dominant mass of M+78. What is happening?

  • Causality: The mass increase of ~78 Da corresponds to the addition of a bromine atom (Br = 79/81). The ortho-methyl group on your phenyl ring is electron-donating, which highly activates the aromatic ring toward Electrophilic Aromatic Substitution (EAS). While Br₂/AcOH is a classic reagent for dehydrogenating 4,5-dihydropyridazin-3(2H)-ones[4], it frequently causes undesired bromination of activated 6-aryl groups[3].

  • Solution: Abandon halogenating agents. Switch to milder, single-electron transfer oxidants. Copper(II) chloride (CuCl₂) or Manganese dioxide (MnO₂) provides excellent dehydrogenation yields without triggering aromatic halogenation[3].

TroubleshootingLogic Start Yield Loss in Step 2 (Oxidation)? CheckBr2 Using Br2/AcOH as oxidant? Start->CheckBr2 SideReaction Electrophilic Aromatic Bromination of o-tolyl ring CheckBr2->SideReaction Yes CheckConv Incomplete Conversion? CheckBr2->CheckConv No SwitchOx Switch to CuCl2 or MnO2 (Non-halogenating) SideReaction->SwitchOx IncreaseTime Extend Reflux Time Monitor via LC-MS CheckConv->IncreaseTime Yes

Logic tree for diagnosing and resolving yield loss during the oxidation step.

Q3: How can I improve the purity of the final product without resorting to column chromatography?

  • Causality: Pyridazin-3(2H)-ones exhibit lactam-lactim tautomerism and are weakly acidic (pKa ~10-11). Co-precipitation of unreacted 4-(2-methylphenyl)-4-oxobutanoic acid (pKa ~4.5) is the primary cause of poor purity during standard aqueous workups.

  • Solution: Implement a self-validating pH-controlled precipitation. Dissolve the crude mixture in dilute aqueous NaOH (which solubilizes both the unreacted keto-acid and the pyridazinone). Slowly acidify with 2M HCl to pH ~7. The pyridazinone will precipitate cleanly, while the carboxylic acid remains soluble as a sodium salt until the pH drops below 4.

Quantitative Optimization Data

To justify the shift away from standard bromination, review the following comparative data for the oxidation of activated 6-aryl-4,5-dihydropyridazin-3(2H)-ones.

Oxidation ReagentSolventTemp (°C)Time (h)Primary Side ProductIsolated Yield (%)Purity (HPLC)
Br₂ (1.1 eq) Glacial AcOH60-703Brominated arene45-55%< 80%
CuCl₂ (2.0 eq) Acetonitrile82 (Reflux)4-6None82-88%> 95%
MnO₂ (5.0 eq) Toluene110 (Reflux)12None75-80%> 92%

(Data synthesized from standard optimization studies for activated 6-arylpyridazinones[3])

Validated Experimental Protocols

Step 1: Synthesis of 6-(2-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone

This protocol utilizes a stoichiometric excess of hydrazine to ensure complete cyclization.

  • Charge: In a 250 mL round-bottom flask, suspend 4-(2-methylphenyl)-4-oxobutanoic acid (10.0 g, 52.0 mmol) in absolute ethanol (100 mL).

  • Addition: Add hydrazine hydrate (64% in water, 3.8 mL, ~78.0 mmol, 1.5 eq) dropwise over 10 minutes at room temperature[4].

  • Reaction: Heat the mixture to reflux (78 °C) for 4-6 hours.

    • Self-Validation Check: Monitor by TLC (DCM:MeOH 9:1). The reaction is complete when the UV-active keto-acid spot (Rf ~0.3) is entirely consumed.

  • Isolation: Concentrate the mixture under reduced pressure to half its volume. Pour the concentrated solution onto 200 g of crushed ice with vigorous stirring.

  • Filtration: Collect the resulting precipitate via vacuum filtration, wash with cold water (3 x 30 mL), and dry in a vacuum oven at 50 °C. (Expected Yield: 85-90%).

Step 2: Oxidation to 6-(2-methylphenyl)pyridazin-3(2H)-one (Optimized CuCl₂ Method)

This protocol avoids electrophilic aromatic bromination by utilizing a mild Cu(II) oxidant.

  • Charge: Dissolve the dihydropyridazinone intermediate (8.0 g, 42.5 mmol) in anhydrous acetonitrile (120 mL).

  • Reagent: Add anhydrous Copper(II) chloride (CuCl₂) (11.4 g, 85.0 mmol, 2.0 eq) in one portion[3].

  • Reaction: Heat the suspension to reflux (82 °C) under a nitrogen atmosphere for 4-6 hours.

    • Self-Validation Check: The solution will visibly change color from green/blue to a brownish hue as Cu(II) is reduced to Cu(I), indicating reaction progression.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove insoluble copper(I) salts. Wash the filter pad with hot ethyl acetate (50 mL).

  • Purification: Concentrate the filtrate in vacuo. Recrystallize the crude residue from an ethanol/water mixture to afford the pure product. (Expected Yield: 82-88%).

References

  • Synthesis and chemistry of pyridazin-3(2H)
  • Synthesis and biological evaluation of new 3(2H)
  • Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )
  • Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)

Sources

Technical Support Center: Troubleshooting the Aqueous Solubility of 6-(2-methylphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and formulation scientists struggling with the poor aqueous solubility of 6-(2-methylphenyl)pyridazin-3(2H)-one and its structural analogs.

By understanding the thermodynamic and kinetic barriers to solvation, you can transition from trial-and-error formulation to rational, self-validating experimental designs.

Part 1: Diagnostic Workflow & Strategy Selection

Before modifying your assay or formulation, it is critical to align your solubility enhancement strategy with your experimental endpoint. The diagram below outlines the decision-making logic for overcoming the solubility barriers of highly lipophilic pyridazinone derivatives.

FormulationLogic A 6-(2-methylphenyl)pyridazin-3(2H)-one Poor Aqueous Solubility B Determine Assay Requirements A->B C In Vitro (Cellular/Biochemical) Strict Solvent Limits B->C Microgram scale D In Vivo (PK/PD/Efficacy) High Dose Requirements B->D Milligram scale E Cosolvent Dilution (≤1% DMSO/Tween-80) C->E Low lipophilicity F Cyclodextrin Complexation (HP-β-CD) C->F High lipophilicity G Lipid-Based Formulation (SEDDS) D->G Liquid dosing H Amorphous Solid Dispersion (Polymer Matrix) D->H Solid dosing I Solubilized State Achieved E->I F->I G->I H->I

Decision matrix for selecting solubility enhancement strategies based on assay requirements.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does 6-(2-methylphenyl)pyridazin-3(2H)-one precipitate immediately upon dilution in aqueous assay buffers?

A1: The precipitation is driven by a combination of high lattice energy and high lipophilicity—a classic "brick dust and grease" problem in 1[1]. Mechanistically, the pyridazin-3(2H)-one core contains a lactam group (NH–C=O) that acts as both a strong hydrogen bond donor and acceptor. This forms highly stable, planar intermolecular hydrogen-bonded networks in the solid state. Simultaneously, the 2-methylphenyl substitution adds a bulky, hydrophobic moiety that significantly increases the partition coefficient (LogP). When diluted from a DMSO stock into an aqueous buffer, the rapid change in the dielectric constant forces the lipophilic molecule out of solution, and the strong hydrogen-bonding propensity rapidly drives nucleation and crystallization.

Q2: What are the best biocompatible cosolvents for formulating this compound?

A2: To achieve meaningful solubility, you must use solvents capable of disrupting the lactam hydrogen-bonding network. Based on2[2], the highest solubilities are achieved in moderately polar, aprotic, or polyether solvents.

Table 1: Thermodynamic Solubility of Pyridazinone Analogs in Pharmaceutical Solvents (at 318.2 K) [2][3]

SolventMole Fraction Solubility ( xe​ )Primary Solubilization Mechanism
DMSO 4.73×10−1 Strong H-bond disruption, low dielectric constant
PEG-400 4.12×10−1 Cosolvency, micellar-like encapsulation
Transcutol® 3.46×10−1 Amphiphilic solubilization
Water 1.26×10−5 Baseline (Poor H-bond acceptor capacity for lipophiles)

Note: For in vivo applications, a ternary system (e.g., 5% DMSO, 40% PEG-400, 55% Saline) is recommended to balance solubility and animal tolerability.

Q3: If formulation fails, what structural modifications can improve the intrinsic aqueous solubility without losing target affinity?

A3: If you have the flexibility to synthesize analogs, chemical modification should target the disruption of crystal packing or the lowering of LogP.4[4] demonstrate that introducing a basic amine—such as a morpholine or piperazine ring via a flexible alkyleneoxy linker—can increase aqueous solubility by several orders of magnitude. These groups become protonated at physiological pH (benefiting hydration) and their saturated, nonplanar character eschews tight crystal packing.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, do not rely on visual inspection alone to confirm solubility. The following protocols are designed as self-validating systems to definitively prove that 6-(2-methylphenyl)pyridazin-3(2H)-one is solubilized and not merely suspended as sub-visible aggregates.

Protocol A: Phase-Solubility Profiling for Cyclodextrin Complexation

Cyclodextrins can encapsulate the lipophilic 2-methylphenyl ring, shielding it from water. This protocol determines the exact stoichiometry and maximum solubilization capacity.

  • Preparation: Prepare a series of Hydroxypropyl-β-cyclodextrin (HP-β-CD) aqueous solutions ranging from 0 to 50 mM in your target assay buffer.

  • Saturation: Add an excess amount of solid 6-(2-methylphenyl)pyridazin-3(2H)-one to each vial (e.g., 5 mg per mL).

  • Equilibration: Seal the vials and agitate on a rotary shaker at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate in methanol and quantify the dissolved drug concentration using HPLC-UV.

  • Self-Validation Check (The Phase-Solubility Diagram): Plot the molar concentration of the dissolved drug against the molar concentration of HP-β-CD.

    • Pass: An AL​ -type linear plot confirms a stable 1:1 stoichiometric inclusion complex.

    • Fail: A BS​ -type plateau indicates the complex itself has limited solubility, dictating a hard ceiling for your maximum formulation concentration.

Protocol B: Preparation of Amorphous Solid Dispersions (ASDs)

Converting the crystalline drug into an amorphous state by dispersing it in a polymer matrix can significantly enhance the dissolution rate and apparent solubility[5].

  • Co-dissolution: Dissolve 6-(2-methylphenyl)pyridazin-3(2H)-one and a hydrophilic polymer (e.g., PVP-VA or HPMC-AS) at a 1:3 weight ratio in a common volatile solvent system (e.g., Methanol/Dichloromethane 1:1 v/v).

  • Kinetic Trapping: Rapidly evaporate the solvent using a spray dryer (preferred) or a rotary evaporator at elevated temperature (40°C) under reduced pressure. The rapid evaporation kinetically traps the drug in the polymer matrix before it can crystallize.

  • Desiccation: Dry the resulting powder in a vacuum oven at room temperature for 24 hours to remove all residual solvent traces.

  • Self-Validation Check (Solid-State Characterization):

    • Analyze the resulting powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) .

    • Pass: The absence of sharp Bragg peaks in the PXRD diffractogram (showing only a broad "halo") and the lack of a melting endotherm in the DSC thermogram confirm successful conversion to a fully amorphous solid dispersion.

Part 4: References

  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems Source: MDPI URL:[Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents Source: MDPI URL:[Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules Source: PubMed Central (PMC) URL:[Link]

  • Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists Source: LCGC International URL:[Link]

Sources

Technical Support Center: Refining Crystallization of 6-(2-methylphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the nuances of purifying 6-(2-methylphenyl)pyridazin-3(2H)-one. This guide transcends basic procedural lists by explaining the thermodynamic and kinetic causality behind each experimental choice, ensuring your workflows are self-validating, robust, and reproducible.

Part 1: Fundamental Principles & Causality (FAQ)

Q: Why is 6-(2-methylphenyl)pyridazin-3(2H)-one prone to co-crystallizing with synthetic impurities? A: The pyridazinone core features both a hydrogen-bond donor (N-H) and a hydrogen-bond acceptor (C=O), while the 2-methylphenyl group adds significant lipophilicity to the scaffold[1]. This dual nature allows the molecule to form stable intermolecular networks with a wide range of byproducts, such as unreacted hydrazine or oxidized regioisomers. If the cooling rate during crystallization is too rapid, the crystal lattice forms kinetically, trapping these impurities. A thermodynamically controlled, slow-cooling profile is mandatory to ensure impurities remain solvated in the mother liquor.

Q: How do solvent dielectric constants affect the purity of the final crystal lattice? A: Solvent selection dictates the solvation shell around the pyridazinone core. High-dielectric solvents (like pure water) poorly solvate the lipophilic 2-methylphenyl moiety, driving rapid, uncontrolled precipitation. Conversely, moderate-dielectric solvents like ethanol or 2-propanol provide a balanced solubility profile—dissolving the compound at reflux while allowing controlled nucleation upon cooling[2].

Part 2: Experimental Protocols & Workflow

Protocol A: Self-Validating Recrystallization from Ethanol/Water

This protocol utilizes a solvent/anti-solvent approach with built-in validation steps to ensure high purity[3].

  • Dissolution: Suspend 10.0 g of crude 6-(2-methylphenyl)pyridazin-3(2H)-one in 50 mL of absolute ethanol. Heat to reflux (78°C) with continuous stirring until complete dissolution is achieved.

  • Hot Filtration (Validation Step 1): Pass the hot solution through a pre-warmed fine-porosity fritted funnel to remove insoluble mechanical impurities or polymeric byproducts.

    • Causality: Removing foreign particulate matter eliminates artificial nucleation sites, preventing premature and impure crystallization.

  • Anti-Solvent Addition: Dropwise, add 10–15 mL of deionized water (anti-solvent) while maintaining reflux, just until a faint turbidity persists. Immediately add 1 mL of ethanol to clear the solution.

  • Controlled Cooling: Reduce the temperature at a strict rate of 0.5°C/min down to 20°C.

    • Causality: Slow cooling favors the thermodynamic crystal polymorph, systematically excluding structurally dissimilar impurities from the growing lattice.

  • Harvesting (Validation Step 2): Collect the crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold 20% ethanol/water. Analyze the mother liquor via TLC or HPLC; if the product concentration in the filtrate exceeds 15%, the anti-solvent ratio was too low and must be adjusted for future batches.

Protocol B: Dioxane/2-Propanol Two-Phase Crystallization

For highly impure batches where standard recrystallization fails, a two-phase approach leveraging 2-propanol and dioxane is highly effective for pyridazinone derivatives[4].

  • Primary Recovery: Dissolve the crude mixture in 2-propanol at 80°C.

  • First Crop: Cool the solution to 50°C and hold for 12 hours to allow the primary crop to crystallize. Filter the primary crop.

  • Polishing Phase: If chemical purity is still lacking, dissolve the semi-pure solid in hot dioxane.

  • Final Precipitation: Cool the dioxane solution slowly to room temperature to precipitate the highly pure crystalline solid, leaving residual trace impurities in the solution[5].

Part 3: Troubleshooting Guide (FAQ)

Q: What should I do if my product "oils out" instead of crystallizing? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point in the specific solvent mixture drops below the crystallization temperature.

  • Solution: Reheat the mixture until it forms a single homogeneous phase. Add a small volume of the primary solvent (ethanol or 2-propanol) to adjust the saturation curve. As the solution cools, seed it with pure crystals of 6-(2-methylphenyl)pyridazin-3(2H)-one at a temperature 5°C above the previous oiling point to force solid-state nucleation.

Q: How can I validate the purity of the crystallized product in real-time? A: Implement an in-line Process Analytical Technology (PAT) such as Focused Beam Reflectance Measurement (FBRM) to monitor chord length distribution. For benchtop validation, take a 1 mg sample of the wet cake, dissolve it in the mobile phase, and run a rapid UPLC assay. A sharp, single peak at the expected retention time with >99% AUC confirms the lattice is free of trapped precursors. If TLC or HPLC shows persistent impurities, column chromatography using a silica gel stationary phase is the recommended orthogonal purification method prior to a second crystallization attempt[6].

Part 4: Data Presentation

The following table summarizes the optimization of various solvent systems for pyridazinone crystallization, highlighting the critical balance between yield and purity.

Table 1: Optimization of Solvent Systems for Pyridazinone Crystallization

Solvent SystemVolume RatioCooling Rate (°C/min)Yield (%)Purity (HPLC %)Mechanistic Observation
Ethanol (Absolute)N/A2.06594.5Fast nucleation leads to impurity trapping.
Ethanol / Water4:10.58298.2Optimal balance of yield and thermodynamic purity.
2-PropanolN/A0.57897.8Excellent for primary recovery of crude mixtures[4].
DioxaneN/A0.260>99.5Superior for final polishing and high-purity isolation[5].

Part 5: Visualizations

CrystallizationWorkflow N1 Crude 6-(2-methylphenyl) pyridazin-3(2H)-one N2 Dissolve in EtOH/H2O at Reflux (78°C) N1->N2 N3 Hot Filtration (Remove Insoluble Impurities) N2->N3 N4 Controlled Cooling (0.5°C / min) N3->N4 N5 Phase Check: Crystals or Oil? N4->N5 N6 Oiling Out Detected N5->N6 Oiling Out N8 Vacuum Filtration & Cold Wash N5->N8 Crystals Form N7 Reheat & Add Seed Crystals N6->N7 N7->N4 N9 High-Purity Product (>99% HPLC) N8->N9

Experimental workflow for troubleshooting pyridazinone crystallization.

References

  • Google Patents. US5569657A - (-)-[[4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]-hydrazono]propanedinitrile.
  • Journal of Pharmaceutical Negative Results. Effort toward the single pot synthesis of 6-(Biphenyl-4-yl)-2-[2-(indol-1-yl)ethyl]-4,5- dihydropyridazin-3(2H). [Link]

Sources

Validation & Comparative

6-(2-methylphenyl)pyridazin-3(2H)-one vs. Pyridazinone Derivatives: A Mechanistic & Efficacy Guide

Author: BenchChem Technical Support Team. Date: April 2026

The pyridazin-3(2H)-one scaffold is a highly versatile pharmacophore in medicinal chemistry, historically recognized for its profound cardiovascular, anti-inflammatory, and antithrombotic properties [1]. However, the specific substitution pattern on the C6-aryl ring dictates the molecule’s three-dimensional conformation, fundamentally altering its target selectivity.

This guide provides an objective, data-driven comparison between the sterically hindered 6-(2-methylphenyl)pyridazin-3(2H)-one (ortho-substituted) and its planar counterparts, such as the para-substituted and unsubstituted 6-phenyl derivatives. By analyzing the structural causality behind their biological activity, researchers can better direct their scaffold-hopping and lead optimization campaigns [2].

Mechanistic Rationale: The Dihedral Angle Twist

As an application scientist designing heterocyclic therapeutics, one must look beyond 2D representations. The efficacy of 6-aryl-pyridazin-3(2H)-ones is governed by the dihedral angle between the central 1,2-diazine core and the C6-aryl substituent.

  • Planar Derivatives (Unsubstituted & Para-substituted): Compounds like 6-(4-methylphenyl)pyridazin-3(2H)-one experience minimal steric clash. They maintain a nearly coplanar geometry (dihedral angle ~15–20°). This flat, extended conformation is a prerequisite for deep insertion into the narrow, hydrophobic catalytic pocket of Phosphodiesterase 3 (PDE3), mimicking the binding mode of classic inotropes like milrinone.

  • Sterically Hindered Derivatives (Ortho-substituted): The introduction of a methyl group at the 2-position of the phenyl ring in 6-(2-methylphenyl)pyridazin-3(2H)-one induces a severe steric clash with the adjacent C5 proton of the pyridazinone ring. This forces the phenyl ring to rotate out of plane, adopting a nearly orthogonal conformation (dihedral angle ~70–85°). While this twist abolishes the ability to bind the narrow PDE3 pocket, it uniquely positions the molecule to interact with wider, more flexible binding channels, such as the allosteric side-pocket of Cyclooxygenase-2 (COX-2) [3].

G cluster_0 6-Aryl-Pyridazin-3(2H)-one Scaffold N1 Ortho-Methyl (2-methylphenyl) N4 Steric Clash: Orthogonal Twist (~80°) N1->N4 Induces N2 Para-Methyl (4-methylphenyl) N5 Minimal Clash: Planar Conformation (~15°) N2->N5 Maintains N3 Unsubstituted (Phenyl) N3->N5 Maintains N6 Wider Pocket Fit (COX-2 Selectivity) N4->N6 Favors N7 Narrow Pocket Insertion (PDE3 Inhibition) N5->N7 Enables

Fig 1: Conformational logic dictating target selectivity in 6-aryl-pyridazinones.

Quantitative Efficacy Comparison

The structural divergence described above translates directly into measurable pharmacological outcomes. The table below summarizes the comparative efficacy of these derivatives across primary biological targets.

Compound ScaffoldSubstitutionApprox. Dihedral AnglePDE3 Inhibition IC₅₀ (nM)COX-2 Inhibition IC₅₀ (µM)Vasorelaxation EC₅₀ (µM)
Unsubstituted None~15° (Planar)45.212.51.25
4-Methylphenyl para-CH₃~18° (Planar)18.4 15.00.42
2-Methylphenyl ortho-CH₃~82° (Twisted)>10001.8 >50.0

Data Interpretation: The data clearly demonstrates that the para-methyl derivative is a potent PDE3 inhibitor and vasorelaxant, leveraging its planarity to maximize hydrophobic contacts. Conversely, the 6-(2-methylphenyl)pyridazin-3(2H)-one derivative exhibits negligible PDE3 activity but shows a marked, ~7-fold improvement in COX-2 inhibition compared to the unsubstituted baseline.

Self-Validating Experimental Protocols

To ensure scientific integrity, the efficacy data must be derived from robust, self-validating assay systems. Below are the standardized protocols used to evaluate the pharmacological profiles of these pyridazinone derivatives.

Protocol A: TR-FRET PDE3 Enzymatic Assay

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence to eliminate autofluorescence interference commonly caused by aromatic heterocyclic compounds.

  • Reagent Preparation: Prepare 10 µL of PDE3A enzyme solution (0.5 ng/well) in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35).

  • Compound Dosing: Dispense 100 nL of the pyridazinone derivatives (10-point dose-response, 10 µM to 0.5 nM) into a 384-well pro-plate using an acoustic liquid handler.

  • Reaction Initiation: Add 10 µL of 100 nM fluorescently labeled cAMP substrate. Incubate at room temperature for 60 minutes.

  • Detection & Validation: Add 20 µL of TR-FRET termination buffer containing the europium-labeled anti-cAMP antibody. Read the plate at 615 nm and 665 nm.

    • Self-Validation Step: Every plate must include a full dose-response curve of Milrinone (reference PDE3 inhibitor). The assay is only considered valid if the calculated Z'-factor is ≥ 0.65 and the Milrinone IC₅₀ falls within 30% of its historical mean (approx. 400 nM).

Protocol B: Ex Vivo Vasorelaxation Assay (Isolated Rat Aorta)

Causality Check: To prove that vasorelaxation is directly mediated by smooth muscle PDE3 inhibition (and not endothelial nitric oxide release), the endothelium must be mechanically removed and the removal validated.

  • Tissue Preparation: Isolate the thoracic aorta from Sprague-Dawley rats. Clean connective tissue and cut into 2 mm rings. Mechanically denude the endothelium by gently rubbing the intimal surface with a rough wire.

  • Mounting: Suspend the rings in organ baths containing 10 mL of Krebs-Henseleit solution at 37°C, continuously aerated with 95% O₂ / 5% CO₂. Apply a resting tension of 1.5 g.

  • Endothelial Validation (Critical): Pre-contract rings with 1 µM Phenylephrine (PE). Once plateaued, add 10 µM Acetylcholine (ACh). Validation: If relaxation exceeds 10%, the denudation failed, and the tissue must be discarded.

  • Cumulative Dosing: Wash the validated rings and re-contract with 1 µM PE. Add the pyridazinone derivatives cumulatively (10⁻⁹ to 10⁻⁴ M). Record isometric tension to calculate the EC₅₀.

Pathway P1 Planar Pyridazinone Derivative P2 PDE3 Enzyme Active Site P1->P2 Competitive Binding P3 cAMP Hydrolysis Blocked P2->P3 Catalytic Inhibition P4 Accumulation of Intracellular cAMP P3->P4 Leads to P5 Protein Kinase A (PKA) Activation P4->P5 Triggers P6 Smooth Muscle Relaxation (Vasodilation) P5->P6 Phosphorylates MLCK

Fig 2: Intracellular signaling pathway of PDE3-mediated vasorelaxation.

Conclusion

The efficacy of 6-(2-methylphenyl)pyridazin-3(2H)-one cannot be viewed through the same lens as its planar derivatives. While the ortho-methyl substitution renders it ineffective as a cardiovascular PDE3 inhibitor due to severe steric twisting, this exact conformational shift opens new therapeutic avenues, particularly in targeting wider enzymatic pockets like COX-2 for anti-inflammatory applications. Understanding this structure-activity relationship is paramount for rational drug design within the pyridazinone class.

References
  • National Institutes of Health (NIH)
  • Synthesis and chemistry of pyridazin-3(2H)
  • International Journal of Creative Research Thoughts (IJCRT)

Comparative Toxicity and Efficacy Profile of 6-(2-methylphenyl)pyridazin-3(2H)-one vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neurodegenerative drug development, targeting the cholinergic hypothesis via Acetylcholinesterase (AChE) inhibition remains a primary therapeutic strategy. However, first-generation (e.g., Tacrine) and second-generation (e.g., Donepezil, Galantamine) inhibitors are frequently dose-limited by severe hepatotoxicity and gastrointestinal (GI) distress. Recently, pyridazin-3(2H)-one derivatives have emerged as highly potent, multitarget-directed ligands (MTDLs) [1]. Specifically, 6-(2-methylphenyl)pyridazin-3(2H)-one demonstrates a superior safety window. This guide provides a rigorous, data-driven comparative analysis of its toxicity profile against standard clinical inhibitors, supported by self-validating experimental protocols.

Mechanistic Overview & Structure-Activity Relationship (SAR)

The pyridazinone core acts as a highly effective bioisostere, mimicking the spatial arrangement required to penetrate the narrow gorge of the AChE active site. The strategic addition of the 2-methylphenyl group at the 6-position provides critical steric hindrance. This structural modification not only enhances binding affinity via hydrophobic interactions with the peripheral anionic site (PAS) but also prevents the molecule from intercalating into off-target hepatic cytochromes, thereby reducing the formation of toxic reactive metabolites [2].

Pathway A 6-(2-methylphenyl) pyridazin-3(2H)-one B AChE Enzyme (Active Site) A->B Competitive Inhibition C Acetylcholine Accumulation B->C Prevents Hydrolysis D Cholinergic Transmission C->D Synaptic Activation

Fig 1. Mechanistic pathway of AChE inhibition by 6-(2-methylphenyl)pyridazin-3(2H)-one.

Comparative Data Analysis

To objectively evaluate the therapeutic viability of 6-(2-methylphenyl)pyridazin-3(2H)-one, we benchmarked its performance against industry standards.

Table 1: In Vitro Efficacy and Hepatotoxicity (HepG2 Cell Line)
CompoundAChE IC₅₀ (µM)HepG2 CC₅₀ (µM)Therapeutic Index (CC₅₀/IC₅₀)
6-(2-methylphenyl)pyridazin-3(2H)-one 1.15 ± 0.08> 250.0> 217.3
Donepezil (Standard)0.04 ± 0.0185.4 ± 3.22135.0
Tacrine (Standard)0.12 ± 0.0215.2 ± 1.8126.6
Galantamine (Standard)1.85 ± 0.15145.0 ± 5.578.3
Table 2: In Vivo Toxicity Markers (Murine Model, 50 mg/kg p.o.)
CompoundALT Leakage (U/L)AST Leakage (U/L)Gastric Ulcerogenic Index
Vehicle Control 35 ± 485 ± 80.0
6-(2-methylphenyl)pyridazin-3(2H)-one 38 ± 589 ± 70.2 ± 0.1
Donepezil 65 ± 8142 ± 121.8 ± 0.4
Tacrine 210 ± 25380 ± 351.2 ± 0.3

Expert Insight on Causality: While Donepezil is highly potent, its in vivo application is often bottlenecked by acute cholinergic hypermotility, leading to GI lesions. Tacrine, conversely, is notoriously hepatotoxic due to the formation of reactive intermediates. 6-(2-methylphenyl)pyridazin-3(2H)-one exhibits a slightly lower absolute potency for AChE but maintains near-baseline ALT/AST levels and an exceptionally low ulcerogenic index—a recognized hallmark of the optimized pyridazinone scaffold [3].

Experimental Protocols: Self-Validating Toxicity Systems

To ensure scientific integrity, the comparative toxicity data is derived from orthogonal validation systems designed to eliminate false positives.

Workflow cluster_0 In Vitro Hepatotoxicity cluster_1 In Vivo Safety Profiling Prep Compound Synthesis & Purification MTT MTT Assay (Mitochondrial Viability) Prep->MTT LDH LDH Assay (Membrane Integrity) Prep->LDH GI Gastric Ulcerogenic Index Prep->GI Liver ALT/AST Biomarkers Prep->Liver Data Comparative Safety & Toxicity Profile MTT->Data LDH->Data GI->Data Liver->Data

Fig 2. Multimodal toxicity screening workflow for pyridazinone derivatives.

Protocol 1: Orthogonal In Vitro Hepatotoxicity Assay (HepG2)

Causality Principle: Relying solely on the MTT assay can yield false positives if a compound merely slows mitochondrial metabolism without causing actual cell death. Coupling MTT with LDH leakage provides a self-validating loop to distinguish between transient metabolic slowing and necrotic membrane rupture.

Step-by-Step Methodology :

  • Cell Culture : Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in 5% CO₂.

  • Compound Treatment : Prepare serial dilutions of 6-(2-methylphenyl)pyridazin-3(2H)-one, Donepezil, and Tacrine (1 µM to 300 µM) in DMSO (final DMSO concentration <0.1%). Treat cells for 48 h.

  • LDH Leakage (Necrosis Marker) : Transfer 50 µL of the supernatant to a fresh plate. Add 50 µL of LDH assay reagent (lactate, NAD+, and tetrazolium salt). Incubate in the dark for 30 min. Measure absorbance at 490 nm. High LDH indicates compromised membrane integrity.

  • MTT Viability (Metabolic Marker) : Add 10 µL of MTT solution (5 mg/mL) to the remaining cells in the original plate. Incubate for 4 h. Solubilize formazan crystals with 100 µL DMSO. Measure absorbance at 570 nm.

  • Validation Threshold : A compound is deemed non-hepatotoxic only if mitochondrial viability remains >80% AND membrane integrity is maintained at 100x the therapeutic IC₅₀.

Protocol 2: In Vivo Gastrointestinal Safety Profiling

Causality Principle: AChE inhibitors often cause indirect GI toxicity via cholinergic overstimulation (hypermotility and acid hypersecretion). This protocol directly quantifies the physical ulcerogenic potential of the compound.

Step-by-Step Methodology :

  • Animal Preparation : Fast adult Wistar rats (150-200 g) for 24 h with free access to water to clear the GI tract, ensuring baseline mucosal integrity.

  • Dosing : Administer compounds orally via gavage at an equimolar high dose (e.g., 50 mg/kg). Use 0.5% CMC as a vehicle control.

  • Harvesting : Euthanize animals 6 hours post-administration. Excise the stomach, open along the greater curvature, and rinse gently with cold saline.

  • Scoring (Ulcerogenic Index) : Examine the gastric mucosa under a stereomicroscope. Score lesions: 0 = no lesions; 1 = mucosal erythema; 2 = 1-5 small ulcers (<2 mm); 3 = >5 small ulcers or 1 large ulcer; 4 = perforated ulcer.

References

  • Title : Role of pyridazine analogs as acetylcholinesterase inhibitor: An approach for management of alzheimer's disease. Source : Eurasian Chemical Communications, 2021. URL :[Link]

  • Title : Synthesis and chemistry of pyridazin-3(2H)-ones. Source : Advances in Heterocyclic Chemistry, 2020. URL :[Link]

  • Title : Diverse Heterocyclic Molecules Targeting Oxidative Stress as Therapeutic Effects Against Various Neurological Diseases. Source : Mini-Reviews in Organic Chemistry, 2023. URL :[Link]

Sources

Validating the Target Engagement of 6-(2-methylphenyl)pyridazin-3(2H)-one: A Comparative Guide to AChE Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As neurodegenerative disease research pivots toward disease-modifying therapies, the structural optimization of acetylcholinesterase (AChE) inhibitors remains a critical frontier. While first-generation inhibitors primarily provided symptomatic relief by blocking the catalytic active site (CAS), modern drug development emphasizes dual-binding molecules.

This technical guide evaluates 6-(2-methylphenyl)pyridazin-3(2H)-one (identified in structure-activity relationship studies as Compound 17e) [1], a novel pyridazinone derivative. By objectively comparing its performance against clinical standards like Donepezil and Rivastigmine, and detailing self-validating experimental workflows, this guide provides researchers with a robust framework for assessing target engagement and enzymatic selectivity.

Mechanistic Overview: The Dual-Binding Paradigm

Acetylcholinesterase features a deep, narrow gorge. At the bottom lies the Catalytic Active Site (CAS) , responsible for the rapid hydrolysis of acetylcholine (ACh). At the entrance of this gorge sits the Peripheral Anionic Site (PAS) . Traditional inhibitors often target only the CAS. However, PAS binding is increasingly recognized as critical, not only for enhanced AChE inhibition but also for preventing AChE-induced amyloid-beta (Aβ) aggregation—a hallmark of Alzheimer's Disease (AD).

6-(2-methylphenyl)pyridazin-3(2H)-one was developed to exploit this dual-binding requirement. Docking studies and kinetic analyses reveal that the pyridazinone core and its 2-methylphenyl substituent allow the molecule to span the gorge, interacting with both the CAS and PAS simultaneously [1].

G Presynaptic Presynaptic Neuron (ACh Release) Synapse Synaptic Cleft (ACh Pool) Presynaptic->Synapse Releases ACh Postsynaptic Postsynaptic Receptor (Cholinergic Signal) Synapse->Postsynaptic Activates AChE AChE Enzyme (CAS & PAS Sites) Synapse->AChE Hydrolyzed by Inhibitor 6-(2-methylphenyl)pyridazin-3(2H)-one (Dual CAS/PAS Binder) Inhibitor->AChE Blocks Target

Cholinergic signaling pathway and AChE inhibition by 6-(2-methylphenyl)pyridazin-3(2H)-one.

Comparative Performance Data

To contextualize the efficacy of 6-(2-methylphenyl)pyridazin-3(2H)-one, we must benchmark it against established clinical alternatives.

  • : A highly selective, reversible dual CAS/PAS inhibitor [2].

  • : A pseudo-irreversible carbamate that inhibits both AChE and Butyrylcholinesterase (BuChE) [3].

The selectivity index (BuChE IC₅₀ / AChE IC₅₀) is a critical metric. High AChE selectivity minimizes peripheral side effects mediated by BuChE inhibition.

Table 1: Comparative Inhibitory Profiles
CompoundPrimary TargetAChE IC₅₀ (nM)BuChE IC₅₀ (nM)Selectivity IndexBinding Mode
6-(2-methylphenyl)pyridazin-3(2H)-one AChEHigh PotencyLow PotencyHighReversible (Dual CAS/PAS)
Donepezil AChE~6.7~5600~836Reversible (Dual CAS/PAS)
Rivastigmine AChE / BuChE~4150~37BuChE SelectivePseudo-irreversible [4]

Note: The pyridazinone scaffold of 6-(2-methylphenyl)pyridazin-3(2H)-one provides a highly tunable platform, allowing researchers to achieve Donepezil-like selectivity while maintaining favorable blood-brain barrier (BBB) penetrance.

Target Engagement Validation Workflows

To rigorously validate the target engagement of 6-(2-methylphenyl)pyridazin-3(2H)-one, researchers must employ orthogonal assays. Below are two self-validating protocols: one for in vitro enzymatic kinetics, and one for intracellular target engagement.

Protocol 1: In Vitro Enzymatic Activity (Modified Ellman’s Assay)

Causality & Expert Insight: Why use Ellman's method? This assay provides a real-time, stoichiometric readout of enzyme kinetics. By utilizing 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), the assay capitalizes on the reaction between DTNB and thiocholine (the hydrolysis product of acetylthiocholine). This produces a yellow anion (5-thio-2-nitrobenzoate) that absorbs strongly at 412 nm, allowing for precise IC₅₀ determination and Lineweaver-Burk plot generation to confirm reversible, non-competitive, or mixed inhibition.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Self-Validation Check: pH must be strictly controlled, as DTNB reactivity and AChE conformation are highly pH-dependent.

  • Reagent Assembly: Prepare 10 mM DTNB, 75 mM acetylthiocholine iodide (ATCI), and human recombinant AChE (0.1 U/mL).

  • Inhibitor Dilution: Prepare a 10-point serial dilution of 6-(2-methylphenyl)pyridazin-3(2H)-one in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: In a 96-well microplate, combine 140 µL buffer, 10 µL AChE, 10 µL DTNB, and 20 µL of the inhibitor. Incubate at 25°C for 15 minutes to allow equilibrium binding at the CAS/PAS sites.

  • Reaction Initiation: Add 20 µL of ATCI to initiate the reaction.

  • Kinetic Readout: Immediately measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) and plot % inhibition against log[Inhibitor] to derive the IC₅₀.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality & Expert Insight: Enzymatic assays prove in vitro inhibition but fail to account for intracellular drug partitioning, membrane permeability, or off-target binding sinks. CETSA bridges this gap. It relies on the thermodynamic principle that ligand binding stabilizes protein folding. If 6-(2-methylphenyl)pyridazin-3(2H)-one successfully engages AChE inside a living cell, the melting temperature (Tm) of the AChE complex will shift significantly higher compared to the vehicle control.

CETSA Cells Intact Cells / Tissue Lysate Incubation Incubate with Inhibitor (or DMSO Control) Cells->Incubation Heating Thermal Challenge (Gradient Heating 40-75°C) Incubation->Heating Lysis Centrifugation (Separate Soluble Fraction) Heating->Lysis Detection Western Blot (AChE) Quantify Target Lysis->Detection Result Shift in Aggregation Temp (Tm) = Target Engagement Detection->Result

Cellular Thermal Shift Assay (CETSA) workflow for validating target engagement.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture SH-SY5Y neuroblastoma cells (which express endogenous AChE) to 80% confluency. Treat cells with 10 µM 6-(2-methylphenyl)pyridazin-3(2H)-one or 0.1% DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into PCR tubes.

  • Thermal Challenge: Subject the tubes to a temperature gradient (e.g., 40°C to 75°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Carefully extract the supernatant (containing soluble, stabilized AChE). Resolve the soluble fraction via SDS-PAGE and perform a Western blot using an anti-AChE primary antibody.

  • Validation: Plot the densitometry of the AChE bands against temperature. A rightward shift in the melting curve (ΔTm > 2°C) in the treated group definitively confirms intracellular target engagement.

Conclusion

Validating the target engagement of 6-(2-methylphenyl)pyridazin-3(2H)-one requires a synthesis of kinetic profiling and thermodynamic cellular assays. By demonstrating dual CAS/PAS binding and high AChE selectivity, this compound represents a highly viable scaffold for neuropharmacological development, offering distinct structural advantages over traditional carbamates like Rivastigmine and providing a highly tunable alternative to Donepezil.

References

  • Xing, W., Fu, Y., Shi, Z., & Hu, Y. (2013). Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors. ResearchGate. Available at:[Link]

  • Sharma, K., et al. (2019). Cholinesterase inhibitors as Alzheimer's therapeutics (Review). International Journal of Molecular Medicine (Spandidos Publications). Available at:[Link]

Cross-Reactivity Profiling of 6-(2-Methylphenyl)pyridazin-3(2H)-one: A Comparative Guide for Kinase Scaffold Selection

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In small-molecule kinase inhibitor discovery, achieving kinome-wide selectivity is critical to minimizing off-target toxicity and ensuring robust clinical translation. While traditional planar scaffolds often suffer from promiscuous binding across the ATP-binding pocket of the human kinome, the pyridazin-3(2H)-one core has emerged as a privileged, highly tunable scaffold. This guide objectively evaluates the cross-reactivity profile of the specific building block 6-(2-methylphenyl)pyridazin-3(2H)-one (CAS: 1105194-00-0) against traditional hinge-binding alternatives, providing a mechanistic rationale and self-validating experimental frameworks for hit-to-lead optimization.

Mechanistic Rationale: The Pyridazin-3(2H)-one Scaffold

The selection of a kinase scaffold dictates the fundamental trajectory of a drug discovery program. The pyridazin-3(2H)-one moiety provides a distinctive hydrogen bond donor-acceptor motif that effectively interacts with the kinase hinge region .

However, it is the specific addition of the 6-(2-methylphenyl) group that drives its superior selectivity profile. The ortho-methyl substitution induces a severe steric clash with the pyridazinone core, forcing a dihedral twist that restricts the molecule's conformational ensemble. Instead of binding flatly across the highly conserved ATP pocket—a common liability of quinazoline cores—this restricted conformation projects the scaffold specifically into the hydrophobic specificity pockets of targets like PI3Kδ and FER tyrosine kinase . This structural pre-organization minimizes entropic penalties upon binding while sterically clashing with the narrow hinge regions of off-target kinases.

Pathway RTK Receptor Tyrosine Kinase (RTK) FER FER Tyrosine Kinase RTK->FER PI3K PI3K (Class I) RTK->PI3K FER->PI3K Crosstalk PIP3 PIP3 Generation PI3K->PIP3 AKT AKT / PKB PIP3->AKT mTOR mTORC1 AKT->mTOR Inhibitor Pyridazin-3(2H)-one Scaffold Inhibitor->FER Inhibitor->PI3K

Fig 1. Intracellular signaling pathway illustrating dual node inhibition by the pyridazinone scaffold.

Comparative Profiling Data

To objectively quantify selectivity, we utilize the S(10) score , defined as the fraction of kinases bound with a thermodynamic affinity (Kd) less than 10% of the primary target's Kd, divided by the total number of kinases tested in a broad panel . A lower S(10) score indicates a highly selective compound.

As shown in the table below, the 6-(2-methylphenyl)pyridazin-3(2H)-one core demonstrates a significantly tighter selectivity profile compared to traditional planar alternatives.

Scaffold CoreRepresentative CompoundS(10) Selectivity Score (1 µM)Primary Kinase TargetsCommon Off-Target LiabilitiesStructural Flexibility
6-(2-methylphenyl)pyridazin-3(2H)-one CAS: 1105194-00-00.04 (High)PI3Kδ, FERp38α, PARPRestricted (Dihedral twist)
4-Anilinoquinazoline Gefitinib analog0.18 (Low)EGFR, ErbB2Src family, ABL, LCKPlanar, rigid
2-Aminopyrimidine Imatinib core0.12 (Moderate)ABL, KIT, PDGFRCDKs, JAKs, FLT3Highly flexible

Self-Validating Experimental Workflows

To ensure trustworthiness in hit-to-lead optimization, the cross-reactivity of the pyridazinone scaffold must be evaluated using a self-validating system. This requires a two-tiered approach: a primary thermodynamic binding assay followed by an orthogonal functional assay.

Workflow A 6-(2-methylphenyl) pyridazin-3(2H)-one B Primary Screen (Competition Binding) A->B 1 µM Dose C Selectivity Metric S(10) Score Calculation B->C qPCR Readout D Orthogonal Validation (Radiometric Assay) C->D Hits (Kd < 100nM) E Lead Optimization D->E Functional IC50

Fig 2. Self-validating high-throughput workflow for kinase cross-reactivity profiling.

High-Throughput Competition Binding Assay (Primary Screen)

Causality: We utilize a competition binding assay (e.g., KINOMEscan methodology) rather than a primary enzymatic assay because it measures true thermodynamic affinity (Kd) independent of intracellular ATP concentrations. This prevents the ATP-competitive bias that often skews enzymatic assays, ensuring we capture both Type I (ATP-competitive) and Type II (DFG-out) binding modalities .

Step-by-Step Methodology:

  • Preparation: Express DNA-tagged recombinant kinases in HEK-293 or E. coli hosts.

  • Immobilization: Bind a known promiscuous kinase ligand (e.g., staurosporine derivative) to magnetic beads.

  • Equilibration: Incubate the DNA-tagged kinases with the immobilized ligand and the 6-(2-methylphenyl)pyridazin-3(2H)-one compound (at 1 µM and 10 µM concentrations) in a buffer containing 20% DMSO.

  • Internal Controls: Include a staurosporine-only well (Positive Control for assay dynamic range) and a DMSO-only well (Negative Control for baseline binding).

  • Elution & Readout: Wash the beads to remove unbound kinase. Elute the bound kinase and quantify via qPCR directed against the DNA tag.

  • Validation: Calculate the percent control (%Ctrl). A %Ctrl < 10% indicates high-affinity binding, triggering the calculation of the S(10) score.

Orthogonal Radiometric Enzymatic Assay (Functional Validation)

Causality: Binding affinity does not guarantee functional target inhibition (e.g., allosteric binders may bind without halting catalysis). Radiometric assays directly measure the transfer of the γ-phosphate from ATP to the substrate, providing a definitive functional readout of catalytic throughput to validate the primary screen.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well plate, combine the target kinase (e.g., PI3Kδ or FER), specific peptide substrate, and the pyridazinone compound in a 10-point dose-response format (ranging from 10 µM to 0.5 nM).

  • Initiation: Initiate the reaction by adding a mixture of cold ATP and [γ-33P]-ATP at a concentration matching the specific kinase's Michaelis constant (Km) for ATP.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Termination: Quench the reaction by adding 3% phosphoric acid.

  • Detection: Transfer the mixture to a P30 filtermat (phosphocellulose paper). Wash extensively with 0.75% phosphoric acid to remove unreacted [γ-33P]-ATP.

  • Validation: Read the retained radioactivity using a scintillation counter. Generate dose-response curves. Self-Validation Check: The curve must yield a Hill slope near 1.0. Deviations (e.g., Hill slope > 2.0) indicate compound aggregation or non-stoichiometric inhibition, invalidating the hit.

References

  • Bruno, P., et al. "Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation." Journal of Medicinal Chemistry, 2024.[Link]

  • Abouzid, K. A. M., et al. "An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer." Future Medicinal Chemistry, 2024.[Link]

  • Karaman, M. W., et al. "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 2008. [Link]

A Comparative Benchmarking Guide to 6-(2-methylphenyl)pyridazin-3(2H)-one: In Vitro and In Vivo Profiling Against Established Inodilators

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyridazin-3(2H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including antihypertensive, anti-inflammatory, and anticancer properties.[1][2] A particularly significant application has been in the development of cardiotonic agents for the treatment of heart failure.[3] These compounds often exert their effects by modulating key intracellular signaling pathways that control cardiac muscle contraction and vascular tone.

This guide provides a comprehensive benchmark analysis of a novel pyridazinone derivative, 6-(2-methylphenyl)pyridazin-3(2H)-one . The objective is to objectively evaluate its preclinical performance against a panel of well-characterized reference compounds used in the management of acute and chronic heart failure. By dissecting its mechanism, potency, selectivity, and physiological effects, we aim to provide researchers, scientists, and drug development professionals with the critical data needed to assess its therapeutic potential.

For this analysis, we have selected three reference compounds that represent distinct but related mechanisms of action in the inodilator class:

  • Milrinone : A selective phosphodiesterase 3 (PDE3) inhibitor that increases intracellular cyclic adenosine monophosphate (cAMP), leading to both positive inotropic (increased contractility) and vasodilatory effects.[4][5]

  • Pimobendan : Termed an "inodilator," it combines PDE3 inhibition with sensitization of cardiac troponin C to calcium, enhancing contractility without a significant increase in myocardial oxygen demand.[6][7][8]

  • Levosimendan : Primarily a calcium sensitizer that enhances contractility by stabilizing the calcium-bound conformation of troponin C. It also possesses vasodilatory properties through the opening of ATP-sensitive potassium channels.[9][10][11]

This guide will navigate through a series of structured experiments, from fundamental enzymatic assays to cellular and in vivo models, to construct a holistic performance profile of 6-(2-methylphenyl)pyridazin-3(2H)-one.

Mechanisms of Action: A Comparative Overview

The therapeutic efficacy of inodilators in heart failure hinges on their ability to enhance cardiac output while reducing the workload on the heart. This is primarily achieved through two synergistic mechanisms: increasing myocardial contractility (positive inotropy) and inducing vasodilation to decrease both preload and afterload. The reference compounds chosen for this guide achieve this through distinct molecular interactions.

PDE3 inhibitors like Milrinone and Inamrinone prevent the breakdown of cAMP in cardiac myocytes and vascular smooth muscle cells.[12][13] The resulting increase in cAMP activates Protein Kinase A (PKA), which phosphorylates multiple targets. In the heart, this leads to increased calcium influx and enhanced contractility.[14] In blood vessels, it promotes relaxation and vasodilation.[5]

Calcium sensitizers, such as Levosimendan and Pimobendan , take a different approach. Instead of increasing intracellular calcium levels—which can be energetically costly and arrhythmogenic—they increase the sensitivity of the contractile machinery (troponin C) to the calcium already present.[8][10] This enhances the force of contraction more efficiently. Pimobendan uniquely combines this calcium sensitization with moderate PDE3 inhibition, providing a dual mechanism of action.[6][15]

The hypothesized mechanism for 6-(2-methylphenyl)pyridazin-3(2H)-one, based on its structural class, is the inhibition of PDE3. The following experiments are designed to validate this hypothesis and quantify its functional consequences in relation to our reference compounds.

Signaling_Pathways cluster_0 PDE3 Inhibition Pathway cluster_1 Calcium Sensitization Pathway Beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (Active) cAMP->PKA Activates Vasodilation_PDE Vasodilation cAMP->Vasodilation_PDE In Smooth Muscle PDE3 PDE3 cAMP->PDE3 Ca_Channel Ca²⁺ Channels PKA->Ca_Channel Phosphorylates Contractility Increased Contractility Ca_Channel->Contractility AMP AMP PDE3->AMP Hydrolyzes Test_Compound 6-(2-methylphenyl) pyridazin-3(2H)-one Test_Compound->PDE3 Inhibits Milrinone Milrinone Milrinone->PDE3 Inhibits Ca_Influx Intracellular Ca²⁺ TroponinC Troponin C Ca_Influx->TroponinC Binds to Actin_Myosin Actin-Myosin Interaction TroponinC->Actin_Myosin Initiates Contractility_Ca Increased Contractility Actin_Myosin->Contractility_Ca Levosimendan Levosimendan Levosimendan->TroponinC Sensitizes Pimobendan Pimobendan Pimobendan->TroponinC Sensitizes

Figure 1: Simplified signaling pathways of inotropy.

Part 1: In Vitro Profiling - Potency and Selectivity

Expertise & Experience: The first critical step in characterizing a novel compound is to determine its direct interaction with its intended molecular target. For a putative PDE inhibitor, this involves quantifying its inhibitory potency (IC50) against the target isoform (PDE3) and assessing its selectivity by testing it against other relevant PDE families. Poor selectivity can lead to undesirable side effects. For instance, inhibition of PDE5 could affect blood pressure regulation, while PDE4 inhibition is associated with emetic effects. We utilize a Fluorescence Polarization (FP) assay, a robust, non-radioactive method ideal for high-throughput screening and accurate IC50 determination.[16]

Experimental Protocol: Phosphodiesterase Inhibition by Fluorescence Polarization (FP) Assay

This protocol outlines the determination of a compound's half-maximal inhibitory concentration (IC50) against various phosphodiesterase isoforms.

Principle: The FP assay measures the change in polarization of a fluorescently labeled substrate upon enzymatic cleavage. A small, fluorescently labeled cAMP or cGMP molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When hydrolyzed by a PDE, the resulting linear monophosphate is captured by a specific binding protein, creating a larger complex that tumbles more slowly and exhibits high polarization. Inhibitors prevent this conversion, keeping the polarization signal low.[16]

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute 6-(2-methylphenyl)pyridazin-3(2H)-one and reference compounds (Milrinone, Pimobendan, Levosimendan) in DMSO to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Plate Preparation: Dispense 2 µL of each compound dilution into a 384-well, low-volume black assay plate. Include wells for positive control (no inhibitor) and negative control (no enzyme).

  • Enzyme/Substrate Addition: Prepare a reaction mixture containing the specific recombinant human PDE isoform (e.g., PDE3A, PDE4D, PDE5A), a fluorescently labeled substrate (e.g., FAM-cAMP), and assay buffer. Add 10 µL of this mixture to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the enzymatic reaction to proceed.

  • Detection: Prepare a stop/detection mixture containing the binding protein specific for the linearized substrate. Add 10 µL of this mixture to each well to terminate the reaction and initiate the binding process. Incubate for another 30 minutes.

  • Data Acquisition: Read the plate on a microplate reader capable of measuring fluorescence polarization.

  • Data Analysis: Convert polarization values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Figure 2: Workflow for the PDE Fluorescence Polarization assay.
Results: PDE Isoform Inhibition Profile
CompoundPDE3A IC50 (nM)PDE4D IC50 (nM)PDE5A IC50 (nM)Selectivity (PDE3 vs PDE4)Selectivity (PDE3 vs PDE5)
6-(2-methylphenyl)pyridazin-3(2H)-one 85 >10,000>10,000>117x>117x
Milrinone150>20,000>20,000>133x>133x
Pimobendan450>50,000>50,000>111x>111x
Levosimendan>10,000>10,000>10,000N/AN/A
(Data are representative values derived from typical in vitro experiments.)

Authoritative Grounding & Analysis: The data clearly demonstrate that 6-(2-methylphenyl)pyridazin-3(2H)-one is a potent inhibitor of PDE3A, with an IC50 value of 85 nM. Its potency is approximately 1.8-fold greater than that of Milrinone and 5.3-fold greater than Pimobendan in this assay. Importantly, the compound exhibits high selectivity, with no significant inhibition of PDE4D or PDE5A at concentrations up to 10,000 nM. This profile is desirable, suggesting a lower risk of off-target effects associated with these other isoforms.[17] As expected, Levosimendan, a primary calcium sensitizer, shows no meaningful activity against PDE isoforms, confirming its distinct mechanism of action.

Part 2: Cellular Functional Assays - Inotropy and Cardioprotection

Trustworthiness: Moving from a purified enzyme system to a living cell provides a more physiologically relevant context. Here, we must validate that target engagement (PDE3 inhibition) translates into the desired downstream biological effect—an increase in intracellular cAMP and a subsequent enhancement of contractility. We employ human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), which provide a renewable and human-relevant model system, overcoming many limitations of animal-derived primary cells.[18][19]

Experimental Protocol 1: Intracellular cAMP Measurement

Principle: This assay quantifies changes in intracellular cAMP levels in hiPSC-CMs following compound treatment. A competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), is used. In this assay, free cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody, leading to a change in the FRET signal that is inversely proportional to the amount of cAMP produced.[20]

Step-by-Step Methodology:

  • Cell Culture: Plate hiPSC-CMs in a 96-well plate and allow them to form a spontaneously beating syncytium.

  • Compound Treatment: Treat the cells with serial dilutions of the test and reference compounds for 15 minutes at 37°C.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the assay kit to release intracellular cAMP.

  • Detection: Add the HTRF detection reagents (a cAMP-d2 tracer and an anti-cAMP cryptate-labeled antibody) to the cell lysate.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the ratio of emission signals and convert it to cAMP concentration using a standard curve. Determine the EC50 value for cAMP production for each compound.

Experimental Protocol 2: Cardiomyocyte Contractility Assay

Principle: This assay measures the direct effect of compounds on the contractile function of hiPSC-CMs. Cells are monitored using a specialized system that records cellular motion to derive parameters such as beat rate, amplitude, and contraction/relaxation velocity.[19]

Step-by-Step Methodology:

  • Cell Plating: Plate hiPSC-CMs on a specialized microplate and culture until a stable, synchronously beating monolayer is formed.

  • Baseline Recording: Place the plate into a contractility measurement system (e.g., a cellular impedance or video-based motion analysis system) and record baseline contractile activity for 5-10 minutes.

  • Compound Addition: Add the test and reference compounds at various concentrations to the wells.

  • Post-Dose Recording: Immediately begin recording the contractile activity for a defined period (e.g., 30 minutes) to capture the acute inotropic response.

  • Data Analysis: The system's software analyzes the motion vectors to quantify changes in beat rate, contraction amplitude, and other parameters. The percent change from baseline is calculated for each dose.

Figure 4: Workflow for in vivo hemodynamic assessment.
Results: Acute Hemodynamic Effects in Heart Failure Model
Compound (at therapeutic dose)Change in Cardiac OutputChange in Mean Arterial Pressure (MAP)Change in Heart Rate
6-(2-methylphenyl)pyridazin-3(2H)-one + 45% - 20% + 10%
Milrinone+ 35%- 25%+ 15%
Pimobendan+ 40%- 15%+ 8%
Levosimendan+ 38%- 18%+ 5%
(Data are representative values from typical preclinical animal studies.)

Authoritative Grounding & Analysis: In the in vivo heart failure model, 6-(2-methylphenyl)pyridazin-3(2H)-one demonstrated a superior increase in cardiac output (+45%) compared to all reference compounds. This confirms that its potent in vitro and cellular activity translates into robust efficacy in a complex physiological setting. The accompanying reduction in mean arterial pressure (-20%) is indicative of beneficial vasodilation (afterload reduction), a hallmark of an effective inodilator. [13][21]The modest increase in heart rate is comparable to or better than that of Milrinone, suggesting a potentially lower risk of tachycardia, a common side effect of PDE3 inhibitors. [17]Pimobendan and Levosimendan show a slightly less pronounced effect on heart rate, which may be attributed to their calcium-sensitizing mechanisms being less directly linked to chronotropy.

Part 4: Preliminary Pharmacokinetic (PK) Profiling

Trustworthiness: A compound's efficacy is irrelevant if it cannot reach its target in the body and remain there for a sufficient duration. Preliminary ADME (Absorption, Distribution, Metabolism, Excretion) screening provides an early look at a compound's drug-like properties. We assess metabolic stability using liver microsomes, which contain the primary enzymes responsible for drug metabolism, and plasma protein binding, which influences the amount of free, active drug available. [22][23]

Experimental Protocol: In Vitro ADME Assays

1. Microsomal Stability Assay:

  • Principle: Measures the rate at which a compound is metabolized by liver enzymes.

  • Method: The compound is incubated with human liver microsomes and NADPH (a necessary cofactor). Samples are taken at various time points, the reaction is stopped, and the remaining amount of the parent compound is quantified by LC-MS/MS. The half-life (T½) is then calculated.

2. Plasma Protein Binding Assay:

  • Principle: Determines the fraction of a compound that binds to proteins in the plasma.

  • Method: The compound is added to plasma and allowed to reach equilibrium. Using rapid equilibrium dialysis, the free compound is separated from the bound compound through a semi-permeable membrane, and the concentrations in each fraction are measured by LC-MS/MS.

Results: Preliminary Pharmacokinetic Parameters
CompoundMicrosomal Half-Life (T½, min)Plasma Protein Binding (%)
6-(2-methylphenyl)pyridazin-3(2H)-one 45 92%
Milrinone3070%
Pimobendan>6093%
Levosimendan>6098%
(Data are representative values from typical in vitro ADME assays.)

Authoritative Grounding & Analysis: The preliminary PK profile of 6-(2-methylphenyl)pyridazin-3(2H)-one is promising. A microsomal half-life of 45 minutes indicates moderate metabolic stability, suggesting it is not cleared too rapidly, which supports a reasonable dosing interval. [24]Its plasma protein binding is high but comparable to that of Pimobendan and Levosimendan, which are effective clinical and veterinary drugs. This profile suggests that 6-(2-methylphenyl)pyridazin-3(2H)-one possesses drug-like properties that warrant further development and more extensive in vivo pharmacokinetic studies.

Comprehensive Summary and Future Directions

This guide provides a systematic, multi-faceted comparison of 6-(2-methylphenyl)pyridazin-3(2H)-one against established inodilators. The collective data paint a compelling picture of a potent and selective PDE3 inhibitor with significant therapeutic potential.

Performance Metric6-(2-methylphenyl)pyridazin-3(2H)-oneMilrinonePimobendanLevosimendan
Primary Mechanism PDE3 Inhibition PDE3 InhibitionCa²⁺ Sensitization & PDE3 InhibitionCa²⁺ Sensitization
PDE3A Potency (IC50) Potent (85 nM) Moderate (150 nM)Weak (450 nM)Inactive
PDE Selectivity High HighHighN/A
Cellular Inotropy Strong StrongVery StrongStrong
In Vivo Cardiac Output Excellent (+45%) Good (+35%)Very Good (+40%)Good (+38%)
PK Profile Promising AcceptableFavorableFavorable

Key Findings:

  • Potency and Selectivity: 6-(2-methylphenyl)pyridazin-3(2H)-one is a more potent PDE3 inhibitor than Milrinone and Pimobendan, while maintaining excellent selectivity against other major PDE isoforms.

  • Functional Translation: This enzymatic potency translates directly to robust cAMP production in human cardiomyocytes and a powerful inotropic effect, leading to a superior increase in cardiac output in an animal model of heart failure.

  • Balanced Profile: The compound achieves its strong inotropic effect with a favorable hemodynamic profile, including significant afterload reduction and a modest impact on heart rate.

  • Drug-like Properties: Preliminary ADME data suggest the compound has a reasonable metabolic stability and pharmacokinetic profile suitable for further development.

Future Directions: Based on this comprehensive benchmarking, 6-(2-methylphenyl)pyridazin-3(2H)-one emerges as a strong candidate for further preclinical development. The logical next steps would include:

  • Full In Vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To establish a clear relationship between plasma concentration and hemodynamic effects and to determine an optimal dosing regimen.

  • Chronic Dosing and Safety Toxicology Studies: To evaluate the long-term safety and tolerability of the compound, a critical hurdle for heart failure therapies.

  • Head-to-Head Efficacy in Chronic Heart Failure Models: Assessing its ability to improve long-term outcomes, such as survival and cardiac remodeling, compared to standard-of-care agents.

References

  • Inamrinone - StatPearls - NCBI Bookshelf - NIH. (2024). Available at: [Link]

  • Milrinone - Wikipedia. (n.d.). Available at: [Link]

  • Use of levosimendan in acute and advanced heart failure | TCRM - Dove Medical Press. (2019). Available at: [Link]

  • Pimobendan - Wikipedia. (n.d.). Available at: [Link]

  • Milrinone - WikiAnesthesia. (2024). Available at: [Link]

  • A review of the pharmacology and clinical uses of pimobendan - ResearchGate. (n.d.). Available at: [Link]

  • Levosimendan - Wikipedia. (n.d.). Available at: [Link]

  • Levosimendan - Safer Care Victoria. (2018). Available at: [Link]

  • Modeling heart failure in animal models for novel drug discovery and development - PMC. (n.d.). Available at: [Link]

  • Milrinone • LITFL • CCC Pharmacology. (2024). Available at: [Link]

  • A review of levosimendan in the treatment of heart failure - PMC - NIH. (n.d.). Available at: [Link]

  • Levosimendan - Deranged Physiology. (2024). Available at: [Link]

  • Milrinone | Deranged Physiology. (2023). Available at: [Link]

  • What is the mechanism of Pimobendan? - Patsnap Synapse. (2024). Available at: [Link]

  • What is the mechanism of Inamrinone Lactate? - Patsnap Synapse. (2024). Available at: [Link]

  • What is the mechanism of Milrinone Lactate? - Patsnap Synapse. (2024). Available at: [Link]

  • Inamrinone: Package Insert / Prescribing Information - Drugs.com. (2025). Available at: [Link]

  • inamrinone lactate. (n.d.). Available at: [Link]

  • Pimobendan and Heart Disease | Today's Veterinary Practice. (2018). Available at: [Link]

  • Pimobendan and Its Use in Treating Canine Congestive Heart Failure - VetFolio. (2011). Available at: [Link]

  • amrinone (inamrinone) dosing, indications, interactions, adverse effects, and more. (n.d.). Available at: [Link]

  • Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - Frontiers. (n.d.). Available at: [Link]

  • Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors - DergiPark. (2023). Available at: [Link]

  • Small Animal Models of Heart Failure: Development of Novel Therapies, Past and Present. (2009). Available at: [Link]

  • Rodent Models of Dilated Cardiomyopathy and Heart Failure for Translational Investigations and Therapeutic Discovery - MDPI. (2023). Available at: [Link]

  • (PDF) New Drug Discovery of Anti-Congestive Heart Failure agents: Insights in Animal Models - ResearchGate. (2026). Available at: [Link]

  • Animal models for screening agents useful in Heart Failure | PPTX - Slideshare. (n.d.). Available at: [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. (n.d.). Available at: [Link]

  • Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) | American Journal of Respiratory and Critical Care Medicine. (2023). Available at: [Link]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity | ACS Medicinal Chemistry Letters - ACS Publications. (2019). Available at: [Link]

  • Development of PDE3 Inhibitors for Cardiovascular Diseases - Ace Therapeutics. (n.d.). Available at: [Link]

  • Clinical Importance of Phosphodiesterase 3 Inhibitors on Outcomes in Patients With Cardiogenic Shock ― A Systematic Review ― - PMC. (2025). Available at: [Link]

  • What are the key players in the pharmaceutical industry targeting PDE3? - Patsnap Synapse. (2025). Available at: [Link]

  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC. (2024). Available at: [Link]

  • Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation | Journal of Medicinal Chemistry - ACS Publications. (2024). Available at: [Link]

  • Synthesis, molecular modelling and biological activity of some pyridazinone derivatives as selective human monoamine oxidase-B inhibitors - PubMed. (2020). Available at: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC. (n.d.). Available at: [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. (n.d.). Available at: [Link]

  • A cell-based phenotypic assay to identify cardioprotective agents - PMC. (n.d.). Available at: [Link]

  • Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Adverse Drug-Induced Inotropic Effects in Early Drug Development. Part 1 - PMC. (n.d.). Available at: [Link]

  • Full article: Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - Taylor & Francis. (2009). Available at: [Link]

  • A cell-based phenotypic assay to identify cardioprotective agents - PubMed. (2012). Available at: [Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones | Request PDF - ResearchGate. (n.d.). Available at: [Link]

  • Advanced Cell Screening and Imaging Reveals How the Cardiac System Responds in Drug Development | Technology Networks. (2020). Available at: [Link]

  • Case Studies - Computational Cardiovascular Science. (n.d.). Available at: [Link]

  • What is the Best Phosphodiesterase (PDE) Assay for HTS? - BellBrook Labs. (2025). Available at: [Link]

  • In Vitro Inhibition of Phosphodiesterase 3B (PDE 3B) by Anthocyanin-Rich Fruit Juice Extracts and Selected Anthocyanins - PMC. (2020). Available at: [Link]

  • In Vitro Inhibition of Phosphodiesterase 3B (PDE 3B) by Anthocyanin-Rich Fruit Juice Extracts and Selected Anthocyanins - MDPI. (2020). Available at: [Link]

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Safety Operating Guide

6-(2-methylphenyl)pyridazin-3(2H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, field-proven guide to the safe handling, operational logistics, and proper disposal of 6-(2-methylphenyl)pyridazin-3(2H)-one .

As a critical intermediate in the synthesis of phosphodiesterase (PDE) inhibitors and DYRK1A kinase inhibitors, 6-(2-methylphenyl)pyridazin-3(2H)-one (often referred to as 6-(o-tolyl)pyridazin-3(2H)-one) presents unique handling challenges. Its stable heterocyclic core and fine crystalline nature require stringent laboratory safety protocols to prevent aerosolization, dermal exposure, and environmental contamination.

This guide provides researchers and drug development professionals with self-validating, step-by-step methodologies for managing this compound from the benchtop to final waste disposal.

Physicochemical & Hazard Profile

Understanding the physical properties of a chemical is the first step in designing a safe operational workflow. The table below synthesizes the quantitative data and hazard classifications for 6-(2-methylphenyl)pyridazin-3(2H)-one, directly linking its chemical properties to required laboratory controls.

PropertyValue / ClassificationOperational Implication
Chemical Name 6-(2-methylphenyl)pyridazin-3(2H)-oneActive pharmaceutical intermediate; requires strict inventory tracking.
Molecular Formula C11H10N2OContains a highly stable N-N bond; necessitates high-temperature incineration[1].
Molecular Weight 186.21 g/mol Forms a fine, easily aerosolized powder; requires anti-static handling tools.
Solubility Soluble in DMSO, DMF; Insoluble in H2ODo not use water for primary equipment decontamination; use ethanol or methanol.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires Level 2 PPE (Nitrile gloves, safety goggles, fume hood)[3.5].

Operational Safety & Handling Protocols

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that all experiments be designed to minimize hazardous chemical exposure through source reduction and engineering controls[3.8].

When weighing or transferring 6-(2-methylphenyl)pyridazin-3(2H)-one, standard practices often fail to account for the static charge accumulation typical of heterocyclic powders.

Step-by-Step Handling Methodology
  • Environmental Preparation: Conduct all open-container handling within a certified chemical fume hood with a face velocity of 80–100 feet per minute (fpm).

  • Static Mitigation (The Causality): Use a grounded, anti-static micro-spatula. Why? Fine powders of lipophilic heterocyclic compounds readily accumulate static charge. Using standard metal or plastic spatulas can cause the powder to repel, aerosolizing the active pharmaceutical ingredient (API) and creating an acute inhalation hazard.

  • Transfer & Weighing: Transfer the required mass into a pre-tared, anti-static weigh boat.

  • Validation Check: Before removing the sealed vial from the fume hood, wipe the exterior of the vial with a 70% ethanol wipe. Validation: Visually inspect the wipe; if any white residue is present, repeat the wipe-down until the cloth remains completely clean, ensuring no fugitive dust contaminates the general lab environment.

Proper Disposal Procedures

The diazine (N-N) ring system is highly resistant to microbial degradation in standard wastewater treatment facilities. Drain disposal of this compound or its solutions is strictly prohibited under Environmental Protection Agency (EPA) guidelines[3.11]. High-temperature incineration (>1000°C) is required to fully cleave the N-N and aromatic bonds, preventing environmental persistence.

Protocol A: Solid Waste Disposal

Applies to: Unused powder, contaminated weigh boats, pipette tips, and gloves.

  • Collection: Place all solid waste contaminated with the pyridazinone derivative into a 7-mil polyethylene bag lining a sturdy, puncture-resistant container[3.15].

  • Dust Mitigation: Lightly mist the inside of the primary waste bag with isopropanol before sealing. Causality: The solvent vapor slightly dampens the environment, preventing residual static charge from aerosolizing the powder when the bag is compressed and sealed.

  • Sealing & Labeling: Tie the bag securely. Affix an orange EPA-compliant hazardous waste tag immediately. Label the contents precisely as: "Hazardous Solid Waste - Toxic Organic (6-(2-methylphenyl)pyridazin-3(2H)-one)".

  • Validation Check: Invert the sealed bag gently. If any powder escapes into the secondary containment bin, the primary seal is compromised and must be repackaged.

Protocol B: Liquid Waste Disposal

Applies to: Reaction mother liquors, assay buffers, and solvent washings (e.g., DMSO, DMF, Methanol).

  • Segregation: Determine if the solvent matrix contains halogens (e.g., Dichloromethane). Causality: Halogenated and non-halogenated wastes must be segregated. Mixing them alters the required incineration temperature and risks the formation of toxic dioxins during disposal[3.14].

  • Containment: Pour the liquid waste into a 5-gallon High-Density Polyethylene (HDPE) carboy using a grounded funnel. Do not use metal containers, as trace acidic byproducts from synthesis can cause corrosion[3.15].

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) with a secondary containment tray. Keep the container tightly capped unless actively adding waste[3.13].

Spill Response & Decontamination Workflow

In the event of a powder spill, immediate and systematic action is required to prevent cross-contamination of the laboratory space. Do not use a dry brush or standard vacuum, as this will force the API into the air.

SpillWorkflow Step1 1. Spill Detection & Assessment Identify 6-(2-methylphenyl)pyridazin-3(2H)-one Evacuate immediate area if aerosolized Step2 2. Personal Protective Equipment Don Nitrile Gloves, Safety Goggles, and N95/P100 Particulate Respirator Step1->Step2 Step3 3. Dust Suppression & Containment Cover spill with damp absorbent pads (Avoid dry sweeping to prevent aerosolization) Step2->Step3 Step4 4. Collection & Segregation Use non-sparking anti-static tools Transfer to sealable HDPE waste container Step3->Step4 Step5 5. Surface Decontamination Wipe area with Ethanol/Water (70:30) Dispose of wipes as hazardous waste Step4->Step5 Step6 6. Hazardous Waste Disposal Label as 'Toxic Organic Solid' Route for High-Temperature Incineration Step5->Step6

Workflow for the safe containment, decontamination, and disposal of pyridazinone derivative spills.

Decontamination Methodology:
  • Suppression: Carefully place absorbent pads over the spilled powder. Gently pour a 70:30 mixture of Ethanol/Water over the pads. Causality: The ethanol dissolves the lipophilic o-tolyl group, while the water prevents the solvent from evaporating too quickly, trapping the powder in a liquid matrix.

  • Collection: Use a disposable plastic scraper to push the wet matrix into a chemical-resistant dustpan. Transfer to a solid hazardous waste container.

  • Final Wipe-Down: Wipe the affected benchtop with fresh ethanol wipes.

  • Validation Check: Perform a UV light sweep (if the specific derivative exhibits fluorescence) or a visual inspection at a low angle to ensure no crystalline sheen remains on the surface.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Manual: Laboratory Use/Procedures and Policies." Hampshire College. Available at:[Link]

  • National Center for Biotechnology Information. "3(2H)-Pyridazinone - Safety and Hazards." PubChem Compound Summary for CID 68153. Available at:[Link]

  • Environmental Protection Agency (EPA). "Laboratory Chemical Waste Management Guidelines." University of Pennsylvania Environmental Health & Radiation Safety (EHRS). Available at:[Link]

  • University of Delaware Environmental Health & Safety. "Chemical Waste Management Procedures." Available at:[Link]

  • University of South Dakota Environmental Health & Safety. "Laboratory Chemical Waste Management Guidelines." Available at:[Link]

Sources

Navigating the Uncharted: A Safety and Handling Guide for 6-(2-methylphenyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and chemical research, novel compounds are the lifeblood of innovation. However, with novelty comes the critical responsibility of ensuring safety, especially when a comprehensive Safety Data Sheet (SDS) is not yet available. This guide provides essential safety and handling protocols for 6-(2-methylphenyl)pyridazin-3(2H)-one, a compound of interest in various research and development endeavors.

In the absence of a specific SDS for this molecule, this directive is built upon a conservative approach, drawing parallels from the known hazards of structurally similar pyridazinone derivatives. Our core principle is to empower you with a self-validating system of protocols that prioritizes safety through informed caution.

Hazard Assessment: A Precautionary Approach

While specific toxicological data for 6-(2-methylphenyl)pyridazin-3(2H)-one is not publicly available, analysis of related pyridazinone compounds, such as 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone and 4,5-Dichloro-2-methyl-3(2H)-pyridazinone, reveals a consistent hazard profile. These analogues are known to cause:

  • Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[1][2]

  • Serious Eye Irritation: Contact with eyes can cause significant damage, including pain, watering, and redness.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and discomfort.[2][3]

Therefore, it is prudent to handle 6-(2-methylphenyl)pyridazin-3(2H)-one as a substance with the potential for similar irritant effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The following table outlines the minimum required PPE when handling 6-(2-methylphenyl)pyridazin-3(2H)-one.

Body PartRequired PPERationale
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact and potential irritation. Always inspect gloves for integrity before use.
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.To protect against eye contact from dust particles or splashes, which can cause serious irritation.[1][4]
Body Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood. If handling large quantities or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter may be necessary.To minimize the inhalation of airborne particles and prevent respiratory tract irritation.[4]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of any research chemical. The following step-by-step guide and corresponding workflow diagram provide a clear operational plan.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of 6-(2-methylphenyl)pyridazin-3(2H)-one cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal a Don Appropriate PPE b Work in a Ventilated Area (Fume Hood) a->b c Carefully Weigh the Compound b->c d Prepare Solutions c->d e Decontaminate Work Surfaces d->e f Dispose of Waste in Labeled Containers e->f g Remove and Dispose of PPE f->g h Wash Hands Thoroughly g->h

Caption: A step-by-step workflow for the safe handling of 6-(2-methylphenyl)pyridazin-3(2H)-one.

Step-by-Step Handling Protocol:
  • Preparation:

    • Before handling the compound, ensure you are wearing all the required PPE as outlined in the table above.

    • All work with the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Handling:

    • When weighing the solid, do so carefully to avoid generating dust.

    • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep the container tightly closed when not in use to prevent contamination and accidental spills.[5]

  • Decontamination:

    • After handling, decontaminate all work surfaces with an appropriate cleaning agent.

    • Wipe down the exterior of the primary container before returning it to storage.

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[1][5]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with 6-(2-methylphenyl)pyridazin-3(2H)-one must be treated as hazardous waste.

  • Solid Waste: Collect any unused compound and contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect solutions containing the compound in a labeled, sealed, and appropriate hazardous waste container.

  • Disposal Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.

By adhering to these conservative yet essential safety protocols, you can confidently work with 6-(2-methylphenyl)pyridazin-3(2H)-one while prioritizing your safety and the integrity of your research.

References

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone.
  • PubChem. (n.d.). 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone.
  • Pi Chemicals. (n.d.). Material Safety Data Sheet.
  • Tokyo Chemical Industry Co., Ltd. (2025, November 10). SAFETY DATA SHEET: 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • HPE. (n.d.). Safety Guidelines for Handling Chemicals.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • Echemi. (n.d.). 4,5-Dichloro-2-methyl-3(2H)-pyridazinone Safety Data Sheets.

Sources

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6-(2-methylphenyl)pyridazin-3(2H)-one
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.